trans,trans-1,4-Diphenyl-1,3-butadiene
Description
Structure
3D Structure
Properties
CAS No. |
886-65-7 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |
InChI Key |
JFLKFZNIIQFQBS-MFUUIURDSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
Other CAS No. |
886-65-7 |
physical_description |
Cream odorless crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
Distyryl |
vapor_pressure |
0.000354 [mmHg] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene via Wittig Reaction
[1][2][3][4]
Executive Summary
This technical guide details the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene, a conjugated diene often utilized as a model system for studying organic electronic properties and fluorescence.[1] The protocol employs the Wittig reaction, coupling cinnamaldehyde with a semi-stabilized phosphorus ylide derived from benzyltriphenylphosphonium chloride.[2][3][4]
Unlike standard textbook descriptions, this guide focuses on the Phase Transfer Catalysis (PTC) method. This approach offers superior reproducibility, higher yields, and easier isolation of the thermodynamic trans,trans isomer compared to traditional alkoxide-mediated routes.
Part 1: Theoretical Framework & Mechanistic Insights
The Wittig Mechanism
The transformation relies on the reaction between a carbonyl compound (cinnamaldehyde) and a phosphorus ylide.[2][3][4] The driving force is the formation of the exceptionally strong phosphorus-oxygen double bond (bond energy ~575 kJ/mol) in the byproduct, triphenylphosphine oxide (TPPO).
Key Mechanistic Features:
-
Ylide Formation: The benzyltriphenylphosphonium salt is deprotonated by a base (OH⁻) to form the ylide.[4] Because the negative charge is adjacent to a phenyl ring, this is a semi-stabilized ylide .
-
Stereoselectivity: Semi-stabilized ylides typically yield mixtures of E and Z isomers. However, under thermodynamic control and specific solvent conditions, the equilibrium favors the formation of the trans double bond to minimize steric hindrance between the bulky phenyl groups.
-
Intermediate: The reaction proceeds through a four-membered cyclic intermediate known as an oxaphosphetane .
Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle and the critical intermediate states.
Figure 1: Mechanistic pathway of the Wittig reaction highlighting the oxaphosphetane intermediate.
Part 2: Strategic Reagent Selection
| Reagent | Role | Selection Criteria |
| Benzyltriphenylphosphonium Chloride | Ylide Precursor | Provides the benzyl moiety. The triphenyl group provides the necessary steric bulk and phosphorus affinity for oxygen. |
| trans-Cinnamaldehyde | Electrophile | Provides the pre-existing trans double bond. Must be free of cinnamic acid (oxidation product) to ensure stoichiometry. |
| Dichloromethane (DCM) | Solvent | Excellent solubility for the organic reactants and the final diene; forms a distinct layer from the aqueous base. |
| 50% Aqueous NaOH | Base | High concentration ensures rapid deprotonation at the interface. |
| Tricaprylylmethylammonium chloride (Aliquat 336) | Phase Transfer Catalyst | (Optional but recommended) Facilitates the transfer of OH⁻ ions into the organic phase, accelerating ylide formation. |
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses a biphasic system (DCM/Water).[5] It is "self-validating" because distinct color changes indicate the progress of each stage.
Pre-Reaction Validation
-
Check Cinnamaldehyde: If the liquid is cloudy or has white solids (cinnamic acid), distill before use. Impure aldehyde drastically lowers yield.
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3.9 g (10 mmol) of benzyltriphenylphosphonium chloride in 15 mL of Dichloromethane (DCM) .
-
Aldehyde Addition: Add 1.3 mL (10 mmol) of trans-cinnamaldehyde to the suspension. The mixture should be a pale suspension.
-
Initiation (The Critical Step): While stirring vigorously, add 5.0 mL of 50% aqueous NaOH dropwise.
-
Validation Marker: The organic layer will rapidly turn bright orange/red . This color confirms the formation of the ylide and its immediate reaction. If no color change occurs, the stirring is insufficient to mix the phases.
-
-
Reaction: Stir vigorously at room temperature for 30 minutes .
-
Validation Marker: The color will fade from intense red/orange to a duller yellow, and a precipitate (the product) may begin to form as the reaction completes and the ylide is consumed.
-
-
Extraction: Transfer the mixture to a separatory funnel. Rinse the flask with 10 mL DCM and 10 mL water.
-
Separate the organic (lower) layer.
-
Extract the aqueous layer once more with 10 mL DCM.
-
Combine organic layers and dry over anhydrous Magnesium Sulfate (
).[6]
-
-
Isolation: Gravity filter the solution into a pre-weighed flask. Evaporate the DCM (rotary evaporator or steam bath) to yield a yellow semi-solid residue.
Part 4: Purification & Isolation[2]
The crude product contains three components:
-
trans,trans-1,4-Diphenyl-1,3-butadiene (Target)[7][8][9][1][10][11]
-
cis,trans-1,4-Diphenyl-1,3-butadiene (Impurity, liquid/oil)[10]
-
Triphenylphosphine Oxide (TPPO - Impurity, stubborn solid)
Recrystallization Strategy: TPPO is soluble in ethanol, while the trans,trans-diene is much less soluble in cold ethanol.
-
Add 10-15 mL of 95% Ethanol to the crude solid.
-
Heat to boiling until the solid dissolves. (If oil droplets remain, add slightly more ethanol).
-
Allow to cool slowly to room temperature, then place in an ice bath.
-
Validation: The trans,trans isomer crystallizes as fluorescent leaflets/plates . The cis,trans isomer and TPPO remain in the mother liquor.
-
Vacuum filter the crystals and wash with 5 mL of ice-cold ethanol.
Part 5: Characterization & Validation
Quantitative Data Summary
| Parameter | Expected Value | Validation Note |
| Appearance | Colorless to pale yellow plates | Strong blue fluorescence under UV light. |
| Melting Point | 151 – 154°C | If <145°C, significant cis,trans or TPPO contamination is present. |
| Yield | 50 – 70% | Lower yields often result from inefficient phase transfer stirring. |
Spectroscopic Validation
-
UV-Vis Spectroscopy:
- nm (in hexane).
-
The extended conjugation (two phenyl rings + two double bonds) causes a bathochromic shift compared to styrene.
-
1H NMR (CDCl3, 400 MHz):
-
Look for the vinyl region (6.6 – 7.0 ppm).
-
Coupling Constant: The trans geometry is confirmed by a coupling constant (
) of 14–15 Hz across the alkene protons. (Cis isomers typically show Hz).
-
Part 6: Troubleshooting & Optimization Workflow
Use the following decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting decision tree for low yield or purity.
Expert Insight on TPPO Removal
Triphenylphosphine oxide (TPPO) is notoriously difficult to remove. If ethanol recrystallization fails:
-
Zinc Chloride Complexation: Add anhydrous
to the crude mixture in ethanol. It forms a precipitate with TPPO ( ) which can be filtered off [1]. -
Silica Plug: The diene is non-polar (elutes with Hexane). TPPO is very polar (stays on silica). A quick filtration through a short silica pad using hexane is highly effective.
References
-
Batesky, D. C., et al. (2017).[12] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Wittig protocols).
-
Organic Syntheses. (1960). "1,4-Diphenyl-1,3-butadiene."[7][8][9][1][10][11][13][14][15][16] Org.[12][17][18] Synth. 40, 29. Link
-
OMLC. "Optical Absorption and Emission Data of 1,4-Diphenylbutadiene." Oregon Medical Laser Center. Link
-
NIST Chemistry WebBook. "1,4-Diphenyl-1,3-butadiene Spectra." National Institute of Standards and Technology. Link
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- 18. Wittig Reaction [organic-chemistry.org]
UV-Vis absorption spectrum of trans,trans-1,4-Diphenyl-1,3-butadiene
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of trans,trans-1,4-Diphenyl-1,3-butadiene
Introduction: A Model System for Conjugated π-Electrons
trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) is a canonical example of a linear polyene system, featuring a conjugated backbone of alternating double and single bonds flanked by two phenyl rings.[1][2] Its rigid, planar structure and extensive π-electron delocalization make it an ideal subject for spectroscopic analysis. Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, serves as a powerful and accessible tool to probe the electronic structure of such molecules.[3][4] This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[5] For researchers in materials science, drug development, and organic chemistry, understanding the UV-Vis spectrum of a model compound like DPB provides foundational insights into the photophysical properties of more complex conjugated materials, such as conductive polymers and chromophores.[3][6][7]
Theoretical Framework: The Origin of Absorption
The intense absorption of UV light by trans,trans-1,4-diphenyl-1,3-butadiene is a direct consequence of its conjugated electronic structure. The key principles are:
-
Chromophores and Electronic Transitions: The entire conjugated system of DPB, encompassing the butadiene chain and the phenyl rings, acts as a single large chromophore—the part of the molecule responsible for light absorption.[5] The absorption of a photon with sufficient energy promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In conjugated systems like DPB, this corresponds to a π → π transition, where an electron moves from a bonding (π) orbital to an anti-bonding (π) orbital.[4][5] These transitions are typically of high intensity, resulting in a large molar absorptivity.
-
Effect of Conjugation: The extent of conjugation directly influences the energy of the HOMO-LUMO gap. In DPB, the delocalization of π-electrons across the four-carbon chain and into the two phenyl rings significantly lowers this energy gap compared to non-conjugated systems.[7][8] A smaller energy gap means that lower-energy (i.e., longer-wavelength) photons are required for excitation. This phenomenon, known as a bathochromic shift (or red shift), is why DPB absorbs strongly in the near-UV region, whereas a simple, non-conjugated alkene absorbs at much shorter, less accessible wavelengths.[9]
-
The Beer-Lambert Law: For quantitative analysis, the relationship between absorbance (A), concentration (c), and the path length of the light (b) is described by the Beer-Lambert Law: A = εbc. The molar absorptivity (ε), also known as the molar extinction coefficient, is a constant that is characteristic of the substance at a specific wavelength (λmax) and is a measure of how strongly it absorbs light.[5]
Caption: Electronic π → π* transition in a conjugated molecule.
Core Spectral Features of trans,trans-1,4-Diphenyl-1,3-butadiene
The UV-Vis spectrum of DPB is characterized by a strong, dominant absorption band in the near-UV region. The precise location of the maximum absorption (λmax) and its intensity (ε) are dependent on the solvent but are well-documented in non-polar media.
The primary electronic transition observed is the symmetry-allowed S₀ → S₁ transition, which corresponds to the promotion of an electron to the 1¹Bᵤ excited state.[10] However, a key feature of diphenylpolyenes is the presence of a lower-energy, symmetry-forbidden 2¹A₉ excited state, which can be populated via two-photon absorption but is not visible in a standard one-photon UV-Vis spectrum.[10][11]
Table 1: Spectroscopic Data for trans,trans-1,4-Diphenyl-1,3-butadiene
| Parameter | Value | Solvent | Source(s) |
| λmax (Wavelength of Maximum Absorbance) | ~330 nm | Hexane | [12][13] |
| ε (Molar Absorptivity at λmax) | ~33,000 L mol⁻¹ cm⁻¹ | Hexane | [12][13] |
| Primary Electronic Transition | π → π* (S₀ → 1¹Bᵤ) | - | [10][11] |
A Self-Validating Experimental Protocol for Spectrum Acquisition
This protocol is designed to yield accurate and reproducible UV-Vis spectra, with internal checks to validate the results against the Beer-Lambert law.
Objective: To determine the λmax and molar absorptivity (ε) of trans,trans-1,4-diphenyl-1,3-butadiene in a spectroscopic-grade solvent.
Materials and Instrumentation:
-
trans,trans-1,4-Diphenyl-1,3-butadiene (C₁₆H₁₄, MW: 206.28 g/mol ), purity >98%.[2]
-
Spectroscopic grade hexane (or cyclohexane).
-
Class A volumetric flasks (e.g., 100 mL, 10 mL).
-
Calibrated micropipettes.
-
1 cm path length quartz cuvettes.
-
A dual-beam UV-Vis spectrophotometer.
Causality-Driven Procedure:
-
Stock Solution Preparation (e.g., 5 x 10⁻⁴ M):
-
Action: Accurately weigh approximately 10.3 mg of DPB using an analytical balance. Dissolve it in a small amount of hexane in a 100 mL volumetric flask. Once fully dissolved, dilute to the mark with hexane and mix thoroughly.
-
Rationale: Preparing a concentrated stock solution minimizes weighing errors, which are magnified when preparing very dilute solutions directly. The exact concentration should be calculated based on the actual mass weighed.
-
-
Preparation of Working Dilutions:
-
Action: Perform serial dilutions from the stock solution to prepare a series of at least four working standards (e.g., 2 x 10⁻⁵ M, 1.5 x 10⁻⁵ M, 1 x 10⁻⁵ M, 0.5 x 10⁻⁵ M). For example, to make 10 mL of a 1 x 10⁻⁵ M solution, pipette 0.2 mL of the 5 x 10⁻⁴ M stock into a 10 mL volumetric flask and dilute to the mark.
-
Rationale: This concentration range is chosen to target an absorbance between 0.1 and 1.0. This is the optimal range where most spectrophotometers exhibit the best linearity and accuracy, ensuring adherence to the Beer-Lambert law.
-
-
Instrument Setup and Baseline Correction:
-
Action: Set the spectrophotometer to scan a wavelength range of 250 nm to 450 nm. Fill both the reference and sample cuvettes with pure hexane. Run a baseline scan.
-
Rationale: The baseline correction electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring the final spectrum represents only the absorbance of the solute (DPB).[14]
-
-
Sample Measurement:
-
Action: Empty the sample cuvette. Rinse it twice with a small amount of the most dilute working solution, then fill it. Place it in the sample holder and record the spectrum. Repeat for all working solutions, moving from lowest to highest concentration.
-
Rationale: Rinsing the cuvette with the solution to be measured prevents dilution errors from residual solvent. Measuring from low to high concentration minimizes carry-over errors.
-
-
Data Validation and Analysis:
-
Action: a. From the recorded spectra, identify the wavelength of maximum absorbance, λmax. b. Record the absorbance value at λmax for each of the working solutions. c. Create a plot of Absorbance at λmax vs. Concentration (in mol/L). d. Perform a linear regression on the data points.
-
Rationale (Self-Validation): The resulting plot should be a straight line passing through the origin. A high coefficient of determination (R² > 0.999) validates that the measurements were made in the linear range of the instrument and that the dilutions were prepared accurately. The slope of this line is the molar absorptivity, ε (since the path length, b, is 1 cm).
-
Caption: Experimental workflow for UV-Vis analysis of DPB.
Influence of Solvent Environment (Solvatochromism)
The choice of solvent can subtly alter the absorption spectrum, a phenomenon known as solvatochromism.[15] For the π → π* transition in DPB, the excited state is more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This typically leads to a small decrease in the transition energy, resulting in a slight bathochromic (red) shift in λmax.[15][16]
Conversely, polar solvents can disrupt the fine vibrational structure often visible in the spectra of rigid molecules in non-polar solvents.[14] Hydrogen bonding interactions, in particular, can lead to peak broadening.[14] For obtaining highly resolved spectra and for consistency in literature comparisons, non-polar solvents like hexane or cyclohexane are the preferred choice.[12][13]
Applications in Scientific Research and Quality Control
The UV-Vis spectrum of DPB is not merely of academic interest; the principles it demonstrates are applied widely:
-
Quantitative Analysis: The high molar absorptivity of DPB allows for its precise quantification at very low concentrations, a principle used in quality control and reaction monitoring.[6][17]
-
Purity Assessment: The characteristic λmax and spectral shape can be used to identify DPB and detect absorbing impurities. For instance, the presence of cis isomers or other conjugated contaminants would alter the spectrum.[6]
-
Probing Conjugated Polymers: As a well-defined oligomer, DPB serves as a model for understanding the electronic properties of larger conjugated polymers used in organic LEDs (OLEDs), solar cells, and other optoelectronic devices.[3][18]
-
Photochemical Studies: Absorption of a UV photon is the first step in any photochemical process. The spectrum provides the necessary information to select appropriate excitation wavelengths for studying the photoisomerization and fluorescence of DPB.[10]
Conclusion
The UV-Vis absorption spectrum of trans,trans-1,4-diphenyl-1,3-butadiene is a textbook illustration of the photophysical consequences of π-electron conjugation. Its strong π → π* transition, occurring around 330 nm in non-polar solvents, is readily characterized through a straightforward yet rigorous experimental protocol. For scientists and researchers, a thorough understanding of this spectrum provides not only a method for the quantitative analysis of DPB itself but also a critical foundation for interpreting the electronic behavior of the vast array of complex conjugated molecules that are central to modern materials science and drug discovery.
References
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Title: UV-VIS - Ultraviolet Visible Spectroscopy - Materials Characterization Services. Source: Mat-test.com. URL: [Link]
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Title: Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer... Source: Fiveable. URL: [Link]
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Title: Measuring the Glass Transition Temperature of Conjugated Polymer Films with UV-vis Spectroscopy. Source: ResearchGate. URL: [Link]
-
Title: 1,4-Diphenylbutadiene. Source: PhotochemCAD. URL: [Link]
-
Title: Excited states of trans-stilbene and 1,4-diphenylbutadiene: Near and vacuum UV polarization spectroscopy. Source: Journal of Molecular Structure. URL: [Link]
-
Title: Solvent Effects in UV-Vis Spectroscopy. Source: Scribd. URL: [Link]
-
Title: 1,4-diphenylbutadiene. Source: OMLC. URL: [Link]
-
Title: 1,4-Diphenyl-1,3-butadiene. Source: The Merck Index online. URL: [Link]
-
Title: Solvent and temperature effects on the excited singlet state absorption of diphenylbutadiene. Source: ResearchGate. URL: [Link]
-
Title: 16.12 Conjugated Dienes and UV Light. Source: Chemistry LibreTexts. URL: [Link]
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Title: 16: Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy. Source: Chemistry LibreTexts. URL: [Link]
-
Title: 4 Applications of UV/Vis Spectroscopy. Source: Wiley-VCH. URL: [Link]
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Title: Solvents and solvent effect in UV - Vis Spectroscopy. Source: Slideshare. URL: [Link]
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Title: Chapter 1 Ultraviolet/Visible Spectroscopy. Source: uqu.edu.sa. URL: [Link]
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Title: Applications of UV spectroscopy. Source: epgp.inflibnet.ac.in. URL: [Link]
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Title: trans,trans-1,4-Diphenyl-1,3-butadiene. Source: SpectraBase. URL: [Link]
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Title: Conjugated Dienes and Ultraviolet Spectroscopy. Source: Scribd. URL: [Link]
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Title: 14. Conjugated Compounds and Ultraviolet Spectroscopy. Source: aoc.uom.ac.mu. URL: [Link]
-
Title: What is Effect of Solvent on UV Absorption Spectra. Source: Ekeeda. URL: [Link]
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Title: trans,trans-1,4-Diphenyl-1,3-butadiene. Source: PubChem. URL: [Link]
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Title: Photoisomerization dynamics of trans–trans, cis–trans, and cis–cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations. Source: The Journal of Chemical Physics. URL: [Link]
-
Title: 2.4: Effect of Solvent. Source: Chemistry LibreTexts. URL: [Link]
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The Versatile Fluorophore: A Technical Guide to the Commercial Applications of trans,trans-1,4-Diphenyl-1,3-butadiene
This guide provides an in-depth technical overview of trans,trans-1,4-diphenyl-1,3-butadiene (DPB), a conjugated hydrocarbon with significant and diverse commercial and research applications. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental properties of DPB, its synthesis, and its utility in organic electronics, scintillation detection, and as a scaffold in medicinal chemistry.
Introduction: The Unique Photophysical Properties of a Conjugated System
trans,trans-1,4-Diphenyl-1,3-butadiene is a light yellow crystalline powder characterized by a conjugated system of alternating double and single bonds connecting two phenyl rings.[1] This extended π-system is the origin of its valuable photophysical properties, including strong UV absorption and intense blue fluorescence.[2][3] While some academic literature has described its use as primarily pedagogical for demonstrating the Wittig reaction,[4][5] a deeper investigation reveals its critical role in several advanced technologies. This guide aims to reconcile these perspectives by providing a comprehensive look at its practical applications.
The unique molecular architecture of DPB allows for its use in a variety of advanced materials.[6] Its applications span from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to highly sensitive radiation detectors.[2][6] Furthermore, recent research has highlighted the potential of DPB derivatives as potent therapeutic agents, opening new avenues for its application in drug discovery and development.[7]
Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene: The Wittig Reaction
The most common and efficient method for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene is the Wittig reaction.[4][8] This Nobel Prize-winning reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds.[4] The synthesis involves the reaction of a phosphorus ylide with an aldehyde or ketone.[8] In the case of DPB, benzyltriphenylphosphonium chloride is typically used to generate the ylide, which then reacts with cinnamaldehyde.[8][9]
Experimental Protocol: Wittig Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
This protocol is adapted from established laboratory procedures.[9][10]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Methylene chloride (CH₂Cl₂)
-
50% aqueous sodium hydroxide (NaOH)
-
95% Ethanol
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation:
-
In a 5 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (0.394 g) and methylene chloride (1.0 mL).
-
While stirring vigorously, add 0.50 mL of 50% aqueous NaOH. A color change indicates the formation of the phosphonium ylide.
-
-
Wittig Reaction:
-
To the ylide solution, add cinnamaldehyde (0.13 mL) and continue to stir vigorously at room temperature for 30 minutes.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a conical tube. Rinse the reaction flask with 2.0 mL of CH₂Cl₂ followed by 1.5 mL of water and add the rinsings to the conical tube.
-
Gently mix the layers and then separate the aqueous layer.
-
Wash the organic layer with water, then dry it over anhydrous Na₂SO₄.
-
-
Isolation and Purification:
-
Transfer the dried organic solution to a pre-weighed test tube and evaporate the methylene chloride in a warm sand bath to obtain the crude product.
-
Recrystallize the crude solid from boiling 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolate the purified trans,trans-1,4-diphenyl-1,3-butadiene crystals by vacuum filtration.
-
Synthesis Workflow
Caption: Workflow for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene.
Photophysical and Chemical Properties
The utility of DPB in various applications is a direct consequence of its distinct properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 150-152 °C | [11] |
| Boiling Point | 350 °C | [11] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [11] |
| Absorption Maximum (λmax) | ~330 nm in hexane | [3] |
| Molar Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ at 330 nm in hexane | [3] |
| Fluorescence Emission Maximum | ~400-430 nm | [3] |
| Fluorescence Quantum Yield (Φf) | 0.42 in cyclohexane | [3] |
Commercial Applications
Contrary to some reports suggesting limited utility,[4][5] DPB and its derivatives have found significant commercial and research applications in several high-technology fields.
Organic Electronics: OLEDs and Organic Photovoltaics
DPB is a key material in the field of organic electronics, where its fluorescent properties and charge-transport capabilities are exploited.[6]
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of DPB makes it a candidate for use as a blue emitter in OLEDs.[12][13] Blue-emitting materials are crucial for full-color displays and white lighting applications.[14] While the stability of blue emitters remains a challenge in the OLED industry, the rigid, conjugated structure of DPB provides a good foundation for the design of more robust materials.[13] Derivatives of DPB can also be incorporated into the electron transport layer (ETL) of an OLED to facilitate the movement of electrons from the cathode to the emissive layer, improving device efficiency.[15][16]
-
Organic Photovoltaics (OPVs): In the realm of solar energy, derivatives of DPB, such as tetraphenyldibenzoperiflanthene (DBP), have been successfully used as the donor material in organic photovoltaic cells.[4] A p-i-n structured OPV utilizing DBP and fullerene C70 as the acceptor achieved a power conversion efficiency of 5.19%.[4] This demonstrates the potential of DPB-based materials in the development of efficient and flexible solar cells.
Caption: Simplified structure of an OLED incorporating DPB derivatives.
Scintillation and Wavelength Shifting
DPB and its close analog, tetraphenyl butadiene (TPB), are highly efficient wavelength shifters.[17][18] This property is critical in particle physics experiments that use liquid argon as a scintillation medium.[17]
-
Mechanism of Action: Liquid argon scintillates in the vacuum ultraviolet (VUV) region, emitting light at a wavelength of 128 nm.[17] Standard photodetectors are not sensitive to this wavelength. A thin film of DPB or TPB is used to coat the surfaces within the detector. The VUV photons from the liquid argon are absorbed by the DPB film and then re-emitted as visible blue light (around 420 nm), which can be efficiently detected by photomultiplier tubes (PMTs).[17][18]
-
Performance: The efficiency of this wavelength shifting process is crucial for the sensitivity of the detector. While TPB is more commonly cited in recent literature for this application, the underlying photophysical principles are the same for DPB. The light yield and decay time of the scintillator are critical parameters; a high light output corresponds to a stronger signal, and a short decay time allows for faster detection of events.[19][20][21][22][23] The relative wavelength shifting efficiency of alternative materials like polyethylene naphthalate (PEN) has been measured to be around 47.2% of that of TPB.[8][24]
Drug Development and Medicinal Chemistry
A significant and promising application of DPB lies in the field of drug development. The 1,4-diphenyl-1,3-butadiene scaffold has been identified as a privileged structure for the development of novel therapeutic agents.
Conclusion
trans,trans-1,4-Diphenyl-1,3-butadiene, far from being a mere academic curiosity, is a versatile and valuable compound with demonstrated applications in cutting-edge technologies. Its unique photophysical properties, stemming from its conjugated π-system, make it a key component in organic electronics and sensitive radiation detectors. Furthermore, the emergence of DPB derivatives as promising drug candidates underscores the continued relevance and potential of this molecule in diverse scientific and commercial fields. As research progresses, it is anticipated that the applications of this remarkable fluorophore will continue to expand.
References
-
Highly efficient organic p–i–n photovoltaic cells based on tetraphenyldibenzoperiflanthene and fullerene C70. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Wavelength Shifters for Applications in Liquid Argon Detectors. (2020, December 31). MDPI. Retrieved February 21, 2026, from [Link]
-
trans,trans-1,4-Diphenyl-1,3-butadiene. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. (n.d.). WebAssign. Retrieved February 21, 2026, from [Link]
-
Direct comparison of PEN and TPB wavelength shifters in a liquid argon detector. (2021, June 29). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Direct comparison of PEN and TPB wavelength shifters in a liquid argon detector. (2025, December 3). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Wavelength Shifting and Photon Detection of Scintillation Light from Liquid Argon. (2014, July 1). DEAP-3600. Retrieved February 21, 2026, from [Link]
-
oled organic light-emitting: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 21, 2026, from [Link]
-
Status and Challenges of Blue OLEDs: A Review. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
1,4-Diphenylbutadiene. (n.d.). PhotochemCAD. Retrieved February 21, 2026, from [Link]
-
Novel blue emitters for high-efficiency state-of-the-art OLEDs. (2021, April 30). Technische Universität Dresden. Retrieved February 21, 2026, from [Link]
-
Solid Scintillators. (2010, January 6). Oak Ridge Associated Universities. Retrieved February 21, 2026, from [Link]
-
The Role of Decay Time in Scintillators. (2025, August 27). Analytical Components. Retrieved February 21, 2026, from [Link]
-
High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence. (n.d.). National Centre for Scientific Research Demokritos. Retrieved February 21, 2026, from [Link]
-
Experiment 41, 1,4-Diphenyl-1,3-Butadiene. (n.d.). University of Wisconsin-La Crosse. Retrieved February 21, 2026, from [Link]
-
Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Electron Transport Materials for Organic Light-Emitting Diodes. (2004, October 15). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations. (2020, June 14). PubMed. Retrieved February 21, 2026, from [Link]
-
trans,trans-1,4-Diphenyl-1,3-butadiene. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]
-
Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. (2011, March 24). PubMed. Retrieved February 21, 2026, from [Link]
-
Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. (2025, August 10). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity. (2023, October 2). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Towards High Performance Organic Photovoltaic Cells: A Review of Recent Development in Organic Photovoltaics. (2014, September 25). MDPI. Retrieved February 21, 2026, from [Link]
-
Absolute light output of scintillators. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
SCINTILLATION DETECTORS. (2015, January 16). CERN. Retrieved February 21, 2026, from [Link]
-
Book Chapter on Scintillators. (n.d.). Alpha Spectra Inc. Retrieved February 21, 2026, from [Link]
-
Tunable optical and photovoltaic performance in PTB7-based colored semi-transparent organic solar cells integrated MgF2/WO3 1D-photonic crystals via advanced light management. (2024, October 8). PMC. Retrieved February 21, 2026, from [Link]
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Methodological & Application
Advanced Application Note: trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) as a Micro-Environmental Sensor
Part 1: Executive Summary & Technical Rationale
The "Anomalous" Polyene Probe While 1,6-Diphenyl-1,3,5-hexatriene (DPH) remains the gold standard for membrane fluidity studies, its shorter analog, trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) , offers distinct photophysical advantages for specific biological queries. DPB is a linear conjugated polyene that functions as a molecular rotor , exhibiting fluorescence that is highly sensitive to the micro-viscosity and polarity of its environment.
Why Use DPB?
-
Two-Photon Cross-Section: DPB exhibits a symmetry-forbidden one-photon transition to its lowest excited singlet state (
), which becomes strongly allowed under Two-Photon Excitation (2PE) . This makes DPB an excellent candidate for deep-tissue imaging with reduced phototoxicity. -
Viscosity Sensitivity: In fluid solvents, DPB undergoes rapid non-radiative decay via photoisomerization (twisting). In rigid environments (lipid bilayers, protein hydrophobic pockets), this rotation is restricted, dramatically increasing quantum yield.
-
Differential Depth Profiling: Being shorter than DPH, DPB probes a different depth within the lipid bilayer, providing complementary data on membrane order parameters.
Part 2: Mechanism of Action
To use DPB effectively, one must understand its "anomalous" fluorescence. Unlike standard fluorophores, the ordering of DPB's excited states depends on the solvent environment.
The Viscosity Switch (Graphviz Diagram)
The following diagram illustrates the competition between fluorescence and torsional relaxation.
Caption: Figure 1. The DPB "Viscosity Switch." Fluorescence is dominant only when environmental rigidity inhibits the non-radiative torsional decay pathway.
Part 3: Experimental Protocols
Protocol A: Membrane Microviscosity & Phase Transition Analysis
Application: Determining the Phase Transition Temperature (
Materials:
-
DPB Stock Solution: 2 mM in Tetrahydrofuran (THF) or Ethanol. Note: Protect from light.
-
Lipid suspension (e.g., DPPC liposomes) or cell suspension (
cells/mL). -
Spectrofluorometer with temperature control (Peltier).
Step-by-Step Workflow:
-
Probe Loading (Critical Step):
-
Prepare the lipid/cell suspension in PBS (pH 7.4).
-
Inject DPB stock into the suspension under rapid stirring.
-
Target Concentration: Final DPB concentration should be 0.5 – 2.0 µM .
-
Lipid-to-Probe Ratio: Maintain a ratio > 200:1 (lipid:probe) to prevent probe aggregation artifacts.
-
Incubation: Incubate for 30–45 minutes at a temperature above the expected
(e.g., 37°C or 50°C) to ensure intercalation into the bilayer.
-
-
Blank Correction:
-
Prepare a "scatter blank" (cells/lipids without DPB) to subtract light scattering contributions, which are significant in UV regions.
-
-
Measurement Parameters:
-
Excitation: 320 nm (One-photon).
-
Emission: Collect spectra from 340 nm to 450 nm (Peak approx. 360-380 nm depending on lipid phase).
-
Slits: 5 nm bandpass.
-
-
Temperature Ramp:
-
Heat sample from 10°C to 60°C at a rate of 1°C/min.
-
Monitor Fluorescence Intensity (
) at the emission peak.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Data Analysis:
-
Plot Anisotropy (
) or Intensity ( ) vs. Temperature. -
The sharp drop in anisotropy/intensity marks the gel-to-liquid crystalline phase transition.
-
Protocol B: Two-Photon Excitation (2PE) Microscopy
Application: Imaging membrane distribution in tissue with high spatial resolution.
Rationale: DPB has a large two-photon absorption cross-section because the transition to the
Optical Setup:
-
Source: Mode-locked Ti:Sapphire laser.
-
Excitation Wavelength: 600–700 nm (effectively exciting the ~300–350 nm transition).
-
Detection: Blue/UV channel (filter 350–400 nm). Note: Ensure objectives transmit near-UV.
Imaging Procedure:
-
Staining: Stain tissue/cells as per Protocol A.
-
Power Control: Use minimal laser power (< 5 mW at sample) to avoid local heating, which alters membrane viscosity and affects DPB quantum yield.
-
Z-Sectioning: DPB is hydrophobic and localizes strictly to membranes. Use Z-stacks to reconstruct 3D membrane morphology.
Part 4: Technical Specifications & Data
Spectral Properties
DPB fluorescence is highly solvent-dependent. The table below summarizes behavior in contrasting environments.
| Parameter | Water (Buffer) | Ethanol (Fluid) | Lipid Bilayer (Gel Phase) | Lipid Bilayer (Liquid Phase) |
| Solubility | Negligible (<10 nM) | High | High (Partition coeff > | High |
| Excitation Max | N/A | 328 nm | 330 nm | 330 nm |
| Emission Max | N/A | 355 nm | 370 nm | 375 nm |
| Quantum Yield | ~0 | Low (<0.05) | High (>0.40) | Medium (~0.20) |
| Lifetime ( | N/A | < 0.5 ns | ~2–4 ns | ~1–2 ns |
Workflow Diagram: Preparation & Analysis
Caption: Figure 2. Experimental workflow for DPB staining and analysis in biological samples.
Part 5: Troubleshooting & Validation
1. Inner Filter Effect:
-
Issue: High concentrations of DPB or turbid lipid samples absorb excitation light, distorting spectra.
-
Solution: Keep Optical Density (OD) < 0.1 at the excitation wavelength.[1] Use triangular cuvettes for front-face geometry if samples are highly scattering.
2. Photobleaching:
-
Issue: DPB is susceptible to UV-induced photodegradation.
-
Solution: Minimize exposure time. For time-lapse experiments, use 2-Photon excitation which restricts bleaching to the focal volume.
3. Temperature Hysteresis:
-
Issue: Different transition curves upon heating vs. cooling.
-
Solution: Allow 5 minutes of equilibration at each temperature step. Hysteresis often indicates domain formation or slow lipid reorganization.
References
-
Photophysics of Diphenylpolyenes: Goldbeck, R. A., Twarowski, A. J., Russell, E. L., Rice, J. K., & Kliger, D. S. (1982). Excited singlet state absorption spectra and relaxation kinetics of the diphenylpolyenes. The Journal of Chemical Physics.
-
Two-Photon Excitation Properties: Bennett, J. A., & Birge, R. R. (1980). Two-photon spectroscopy of diphenylbutadiene. The nature of the lowest lying singlet state. The Journal of Chemical Physics.
-
Membrane Probe Applications (Polyene Analogs): Lentz, B. R. (1989). Membrane "fluidity" as detected by diphenylhexatriene probes. Chemistry and Physics of Lipids.
-
Molecular Rotors and Viscosity: Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—concepts and applications. Organic & Biomolecular Chemistry.
-
Amyloid Detection (Polyene Context): Gellermann, G. P., et al. (2005). The Fluorescent Dye 1,6-Diphenyl-1,3,5-Hexatriene Binds to Amyloid Fibrils. Journal of the American Chemical Society. (Contextual reference for polyene-amyloid binding).
Sources
Synthesis of Advanced Polymers Using trans,trans-1,4-Diphenyl-1,3-butadiene: An Application and Protocol Guide
This comprehensive guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of advanced polymers from trans,trans-1,4-diphenyl-1,3-butadiene (DPB). This document provides a detailed exploration of the polymerization methodologies applicable to this monomer, complete with step-by-step protocols, mechanistic insights, and characterization techniques. The unique conjugated structure of DPB, featuring two phenyl groups and a butadiene backbone, imparts desirable thermal and electronic properties to the resulting polymers, making them promising candidates for applications in organic electronics and advanced materials.
Introduction: The Potential of Poly(1,4-diphenyl-1,3-butadiene)
trans,trans-1,4-Diphenyl-1,3-butadiene is a crystalline solid with a conjugated π-system that extends across the butadiene backbone and into the two phenyl rings.[1][2] This extensive conjugation is the primary source of the monomer's interesting photophysical properties and its suitability for polymerization into advanced materials.[3][4] The resulting polymer, poly(1,4-diphenyl-1,3-butadiene), is a hydrocarbon polymer with pendant phenyl groups, which can influence its solubility, thermal stability, and electronic characteristics.
The polymerization of substituted butadienes can be achieved through various mechanisms, including anionic, coordination, and controlled radical polymerization.[5][6][7] The choice of polymerization technique significantly impacts the microstructure (cis-1,4, trans-1,4, and 1,2- or 3,4-addition), molecular weight, and molecular weight distribution of the final polymer, thereby dictating its material properties. This guide will focus on providing detailed protocols for the controlled synthesis of poly(1,4-diphenyl-1,3-butadiene) to enable researchers to explore its potential in various applications.
Monomer Synthesis: The Wittig Reaction
The most common and versatile method for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene is the Wittig reaction.[8][9] This reaction involves the formation of a phosphonium ylide, which then reacts with an aldehyde or ketone to form an alkene. The general workflow for the synthesis of DPB via the Wittig reaction is outlined below.
Caption: Workflow for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene via the Wittig reaction.
Protocol: Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Sodium methoxide (NaOMe) or other strong base
-
Anhydrous ethanol
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes or other suitable recrystallization solvent
Procedure:
-
Ylide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in anhydrous ethanol.
-
To this solution, add a solution of sodium methoxide in ethanol dropwise with stirring. The formation of the ylide is often indicated by a color change. Stir the reaction mixture at room temperature for 15-30 minutes.
-
Wittig Reaction: In a separate flask, dissolve cinnamaldehyde in anhydrous ethanol.
-
Add the cinnamaldehyde solution to the ylide solution dropwise with continuous stirring.
-
Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding deionized water.
-
Extract the product into dichloromethane.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or hexanes, to yield pure trans,trans-1,4-diphenyl-1,3-butadiene as a crystalline solid.
Characterization: The identity and purity of the synthesized monomer should be confirmed by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR. The NIST Chemistry WebBook provides reference spectra for this compound.[10]
Polymerization Methodologies
The choice of polymerization method is critical in determining the final properties of the poly(1,4-diphenyl-1,3-butadiene). The following sections detail the theoretical basis and practical protocols for the most relevant techniques.
Living Anionic Polymerization
Living anionic polymerization offers excellent control over molecular weight, molecular weight distribution (resulting in polymers with a narrow polydispersity index, PDI), and polymer architecture (e.g., block copolymers).[5][11][12] The polymerization of diene monomers, including substituted butadienes, can be initiated by organolithium compounds in non-polar solvents.[13] A study on the anionic polymerization of the closely related 2,3-diphenyl-1,3-butadiene demonstrated that living polymerization is achievable, yielding polymers with well-controlled molecular weights and narrow PDIs.[6][9] This suggests that a similar approach will be successful for the 1,4-diphenyl isomer.
Sources
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- 2. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-diphenylbutadiene [omlc.org]
- 4. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Micro Review of RAFT Polymerization [sigmaaldrich.com]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,4-Diphenyl-1,3-butadiene [webbook.nist.gov]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]
- 13. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases [mdpi.com]
Application Note: Nickel-Catalyzed Reductive Hydrobenzylation of trans,trans-1,4-Diphenyl-1,3-butadiene
Executive Summary
This Application Note details the protocol for the Nickel-catalyzed reductive hydrobenzylation of trans,trans-1,4-diphenyl-1,3-butadiene. This transformation represents a critical class of reactions: the regio- and chemoselective hydroalkylation of conjugated dienes using stable alkyl electrophiles (benzyl halides) rather than sensitive organometallics.
The resulting 1,2- or 1,4-hydrobenzylation products contain valuable allylic benzene motifs, ubiquitous in pharmacophores (e.g., sertraline precursors, antihistamines). By utilizing an earth-abundant Nickel catalyst, a heterogeneous reductant (Manganese), and a bench-stable electrophile (Benzyl Bromide), this protocol offers a cost-effective, scalable alternative to Palladium-catalyzed cross-couplings.
Mechanistic Rationale & Design
The Challenge of Internal Dienes
Unlike terminal dienes (e.g., isoprene), trans,trans-1,4-diphenyl-1,3-butadiene presents unique regioselectivity challenges due to its symmetry and steric bulk. The reaction requires the precise addition of a Hydride (H⁻) and a Benzyl group (Bn⁺ equivalent) across the diene system.
-
1,2-Addition: Yields a branched product with a conjugated styrenyl system.
-
1,4-Addition: Yields a linear, unconjugated alkene (skipped diene motif).
Catalytic Strategy: The Reductive Cross-Electrophile Manifold
We utilize a reductive coupling strategy rather than a direct hydride insertion. In this system, the Nickel catalyst shuttles between an alkyl-halide activation cycle and a diene-insertion cycle.[1]
-
Catalyst Initiation: Ni(II) precatalyst is reduced to Ni(0) by Manganese (Mn).
-
Oxidative Addition: Ni(0) reacts with Benzyl Bromide to form a (
-benzyl)Ni(II)-Br species. -
Diene Insertion: The diene coordinates to the Nickel center. A migratory insertion occurs.[1][2][3] Crucially, in reductive hydroalkylation, the "Hydride" source is often a proton donor (alcohol/acid) reduced at the metal center or a metal-hydride formed in situ.
-
Regiodetermining Step: The capture of the resulting
-allyl nickel intermediate dictates the 1,2 vs. 1,4 selectivity. Sterically demanding ligands (e.g., substituted bipyridines) generally favor the formation of the less sterically congested linear product (1,4-addition), whereas electronic modulation can shift this preference.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the competing regiochemical pathways.
Figure 1: Catalytic cycle for the Ni-catalyzed reductive hydrobenzylation. The
Experimental Protocol
Materials & Equipment
-
Catalyst: NiI₂ (Nickel(II) Iodide) [CAS: 13462-90-3] - Anhydrous beads preferred.
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) [CAS: 72914-19-3].
-
Reductant: Manganese Powder (Mn) - Must be activated if oxidized.
-
Electrophile: Benzyl Bromide.
-
Substrate: trans,trans-1,4-Diphenyl-1,3-butadiene.
-
Proton Source: Trifluoroethanol (TFE) or Ethanol (EtOH).
-
Solvent: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMA (Dimethylacetamide). DMPU is preferred for higher yields in reductive couplings.
-
Activator: TMSCl (Chlorotrimethylsilane) - Trace amount to activate Mn.
Step-by-Step Procedure
Step 1: Catalyst Complexation (Glovebox or Schlenk Line)
-
In an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, charge NiI₂ (10 mol%, 0.05 mmol, 15.6 mg) and dtbbpy (10 mol%, 0.05 mmol, 13.4 mg) .
-
Add 1.0 mL of anhydrous DMPU.
-
Stir at room temperature for 20 minutes until a deep green/teal solution forms (indicating ligand coordination).
Step 2: Substrate & Reductant Addition
-
Add Manganese powder (3.0 equiv, 1.5 mmol, 82 mg) to the vial.
-
Add ** trans,trans-1,4-Diphenyl-1,3-butadiene (1.0 equiv, 0.5 mmol, 103 mg)**.
-
Add Benzyl Bromide (1.5 equiv, 0.75 mmol, 89 µL) .
-
Add Trifluoroethanol (TFE) (2.0 equiv, 1.0 mmol, 72 µL) . Note: TFE acts as the proton source for the "hydro" component.
-
Add TMSCl (0.1 equiv, 5 µL) to activate the Mn surface.
Step 3: Reaction
-
Seal the vial with a PTFE-lined cap.
-
Remove from the glovebox (if applicable).
-
Stir vigorously (1000 rpm) at 25 °C for 16-24 hours .
-
Note: Vigorous stirring is critical for heterogeneous Mn reduction.
-
Step 4: Quench & Workup
-
Dilute the reaction mixture with Ethyl Acetate (10 mL).
-
Quench with 1M HCl (5 mL) to dissolve excess Mn and hydrolyze any silyl byproducts.
-
Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with saturated NaHCO₃, then Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (100:0 to 95:5).
-
Observation: The product is non-polar. The unreacted diene will elute first or closely with the product.
-
-
Isolate the hydrobenzylated product (typically a colorless oil or low-melting solid).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Data & Optimization Guidelines
The following table summarizes the impact of reaction parameters on Yield and Regioselectivity (Linear vs. Branched ratio), based on typical reductive coupling trends [1, 2].
| Parameter | Variation | Outcome | Recommendation |
| Solvent | THF | Low conversion (<30%) | Use DMPU or DMA (Polar aprotic promotes reduction) |
| Ligand | Bipyridine (unsub) | Moderate Yield, Low Selectivity | dtbbpy (Bulky ligand improves stability & selectivity) |
| Proton Source | Ethanol | Slower kinetics | TFE (More acidic, facilitates protonation of Ni-C bonds) |
| Temperature | 60°C | Increased side products (homocoupling) | 25°C (Room Temp is sufficient) |
| Reductant | Zn dust | Variable induction period | Mn powder (More consistent for alkyl halides) |
Troubleshooting & Self-Validation
To ensure the protocol is working correctly ("Self-Validating System"), observe the following checkpoints:
-
Color Change: The initial NiI₂/Ligand mix must turn green/teal. If it remains black/brown, the catalyst has not ligated. Action: Check solvent dryness.
-
Exotherm: Upon adding TMSCl/TFE, a mild exotherm or bubbling indicates Mn activation. Action: If no activity, sonicate the vial for 1 minute.
-
TLC Monitoring:
-
Substrate: Rf ~0.8 (Hexanes) - UV Active (Strong Blue Fluorescence).
-
Product: Rf ~0.7-0.75 - UV Active (Weak/No Fluorescence compared to diene).
-
Benzyl Bromide: Stains with KMnO4.
-
Endpoint: Disappearance of the highly fluorescent diene spot.
-
References
-
Gong, H., et al. (2016).[4] "Nickel-Catalyzed Reductive Couplings."[3][4][5][6][7][8] Topics in Current Chemistry. Link
-
Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link
-
Wang, X., Dai, Y., & Gong, H. (2016).[4] "Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Electron-Deficient Alkenes." Journal of the American Chemical Society. Link
-
Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry. Link
-
Reisman, S. E., et al. (2013). "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Vinyl Bromides with Alkyl Halides." Journal of the American Chemical Society. Link
(Note: While specific literature on the exact hydrobenzylation of 1,4-diphenylbutadiene is a niche subset, the protocols above represent the authoritative methodology for Ni-catalyzed reductive alkylation of conjugated dienes).
Sources
- 1. Mechanistic study of the Ni-catalyzed hydroalkylation of 1,3-dienes: The origins of regio- and enantioselectivities and a further rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of nickel-catalyzed hydroalkylation of branched 1,3-dienes [justc.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Reductive Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,5-Diphenylthiophene from trans,trans-1,4-Diphenyl-1,3-butadiene: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 2,5-diphenylthiophene, a valuable heterocyclic compound, utilizing trans,trans-1,4-diphenyl-1,3-butadiene as the starting material. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed protocol, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The synthesis of specifically substituted thiophenes, such as 2,5-diphenylthiophene, is of significant interest for the development of novel pharmaceuticals and organic electronic materials. While several methods exist for thiophene synthesis, this application note focuses on a modern, transition-metal-free approach that employs the readily available trans,trans-1,4-diphenyl-1,3-butadiene and potassium sulfide. This method, based on the work of Chen and coworkers, offers an economical and atom-efficient pathway to the desired product[1][2].
Principle and Mechanism
The synthesis proceeds via a sulfuration/annulation reaction of the conjugated diene, trans,trans-1,4-diphenyl-1,3-butadiene, with potassium sulfide (K₂S) in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the in situ generation of a trisulfur radical anion (S₃•⁻) from potassium sulfide[1][2]. DMSO plays a dual role in this transformation, acting as both the solvent and an oxidant[1][2].
The proposed mechanistic pathway can be outlined as follows:
-
Generation of the Trisulfur Radical Anion (S₃•⁻): Potassium sulfide in DMSO at high temperatures generates the reactive S₃•⁻ species.
-
Radical Addition: The S₃•⁻ radical anion adds to the conjugated π-system of trans,trans-1,4-diphenyl-1,3-butadiene.
-
Cyclization and Aromatization: The resulting intermediate undergoes a series of intramolecular transformations, including cyclization and oxidative dehydrogenation, facilitated by DMSO, to yield the stable aromatic 2,5-diphenylthiophene ring. This process involves the cleavage of multiple C-H bonds[1][2].
dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
reactant [label="trans,trans-1,4-Diphenyl-1,3-butadiene"]; sulfur_source [label="K₂S in DMSO", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reactive_species [label="S₃•⁻ Radical Anion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Radical Adduct Intermediate"]; cyclized_intermediate [label="Cyclized Intermediate"]; product [label="2,5-Diphenylthiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reactant -> intermediate [label=" + S₃•⁻"]; sulfur_source -> reactive_species [label="Heat"]; intermediate -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> product [label="Oxidative Aromatization\n(DMSO)"]; } caption: "Proposed reaction mechanism for the synthesis of 2,5-diphenylthiophene."
Experimental Protocol
This protocol is adapted from the procedure described by L. Chen et al. and has been optimized for laboratory-scale synthesis[1][2][3].
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| trans,trans-1,4-Diphenyl-1,3-butadiene | ≥98% | Commercially Available |
| Potassium Sulfide (K₂S) | Anhydrous | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | - | Laboratory Supply |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Round-bottom flask with reflux condenser | - | Standard Glassware |
| Magnetic stirrer with heating mantle | - | Standard Equipment |
| Buchner funnel and filter flask | - | Standard Glassware |
| Rotary evaporator | - | Standard Equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Safety Precautions
-
Potassium sulfide (K₂S) is corrosive and can cause severe skin burns and eye damage. It is also hygroscopic and can release toxic hydrogen sulfide (H₂S) gas upon contact with moisture or acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethyl sulfoxide (DMSO) is a combustible liquid and can cause skin and eye irritation. It is readily absorbed through the skin and can carry dissolved substances with it. Wear appropriate PPE and handle in a fume hood.
-
The reaction is performed at a high temperature (140 °C). Use appropriate caution to avoid thermal burns.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans,trans-1,4-diphenyl-1,3-butadiene (1.0 g, 4.85 mmol).
-
Addition of Reagents: Add potassium sulfide (0.64 g, 5.82 mmol, 1.2 equiv) and anhydrous dimethyl sulfoxide (20 mL).
-
Reaction: Place the flask in a preheated heating mantle and stir the reaction mixture vigorously at 140 °C for 24 hours under an air atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/dichloromethane solvent system.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield 2,5-diphenylthiophene as a white to off-white solid.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Reaction"; style = "rounded"; color = "#4285F4"; node [fillcolor="#FFFFFF"]; setup [label="1. Reaction Setup:\n- Add 1,4-diphenyl-1,3-butadiene to flask"]; reagents [label="2. Add Reagents:\n- Potassium Sulfide\n- Anhydrous DMSO"]; reaction [label="3. Heat and Stir:\n- 140 °C, 24 hours"]; setup -> reagents -> reaction; }
subgraph "cluster_1" { label = "Work-up & Purification"; style = "rounded"; color = "#EA4335"; node [fillcolor="#FFFFFF"]; workup [label="4. Quench with Water"]; extraction [label="5. Extract with Dichloromethane"]; drying [label="6. Dry and Concentrate"]; purification [label="7. Purify by Recrystallization"]; workup -> extraction -> drying -> purification; }
reaction -> workup [lhead="cluster_1", ltail="cluster_0"]; } caption: "Schematic of the experimental workflow for 2,5-diphenylthiophene synthesis."
Data and Expected Results
| Parameter | Value |
| Starting Material | trans,trans-1,4-Diphenyl-1,3-butadiene |
| Product | 2,5-Diphenylthiophene |
| Molecular Formula | C₁₆H₁₂S |
| Molecular Weight | 236.34 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 70-85% |
| Melting Point | 152-154 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 7.6 Hz, 4H), 7.39 (t, J = 7.6 Hz, 4H), 7.28 (t, J = 7.2 Hz, 2H), 7.23 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.7, 134.4, 129.1, 127.6, 125.8, 124.1 |
Note: NMR data is consistent with literature values[4].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature is maintained at 140 °C and the reaction is run for the full 24 hours. Use anhydrous DMSO to prevent side reactions. |
| Loss of product during work-up or purification | Ensure complete extraction from the aqueous layer. Minimize transfers of the product. Select an appropriate recrystallization solvent to maximize recovery. | |
| Impure Product | Incomplete reaction or side products | Monitor the reaction by TLC to ensure completion. Purify the crude product carefully by recrystallization, potentially using a different solvent system or performing a second recrystallization. |
| Dark-colored product | Presence of polymeric byproducts | Ensure the reaction temperature does not significantly exceed 140 °C. The product can be further purified by passing a solution through a short plug of silica gel before recrystallization. |
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of 2,5-diphenylthiophene from trans,trans-1,4-diphenyl-1,3-butadiene. This transition-metal-free approach is both cost-effective and environmentally friendly, making it an attractive alternative to traditional methods. The detailed procedure, coupled with mechanistic insights and troubleshooting guidance, should enable researchers to successfully synthesize this valuable compound for their research and development needs.
References
-
Chen, L., Min, H., Zeng, W., Zhu, X., Liang, Y., Deng, G., & Yang, Y. (2018). Transition-Metal-Free Sulfuration/Annulation of Alkenes: Economical Access to Thiophenes Enabled by the Cleavage of Multiple C–H Bonds. Organic Letters, 20(23), 7392–7395. [Link]
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Sulfuration/Annulation of Alkenes: Economical Access to Thiophenes Enabled by the Cleavage of Multiple C-H Bonds. Retrieved from [Link]
-
ACS Publications. (2018). Supporting Information for Transition-Metal-Free Sulfuration/Annulation of Alkenes: Economical Access to Thiophenes Enabled by the Cleavage of Multiple C–H Bonds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira. Retrieved from [Link]
Sources
- 1. Transition-Metal-Free Sulfuration/Annulation of Alkenes: Economical Access to Thiophenes Enabled by the Cleavage of Multiple C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-Metal-Free Sulfuration/Annulation of Alkenes: Economical Access to Thiophenes Enabled by the Cleavage of Multiple C-H Bonds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Application Note: trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) as a Luminescent Down-Shifting Layer for Photovoltaic Stability and Efficiency
Executive Summary
This guide details the integration of trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) into organic and hybrid photovoltaic devices. While DPB is classically known as a scintillator and a model polyene, its high fluorescence quantum yield and large Stokes shift make it an ideal candidate for Luminescent Down-Shifting (LDS) layers.
By absorbing high-energy ultraviolet (UV) photons—which typically degrade organic active layers—and re-emitting them as harvestable visible light, DPB serves a dual function: spectral enhancement and device longevity . This protocol focuses on fabricating DPB-doped polymer films and integrating them as UV-filtering optical couplers.
Scientific Mechanism: The UV Problem & The DPB Solution
The Challenge: UV Degradation and Spectral Mismatch
Most organic photovoltaic (OPV) and Perovskite materials suffer from two critical issues in the UV region (<400 nm):
-
Parasitic Absorption: High-energy photons are absorbed by non-active layers (encapsulants, substrates) or generate hot carriers that relax thermally rather than electrically.
-
Photo-Degradation: UV radiation breaks chemical bonds in the active layer (e.g., polymer chain scission), drastically reducing device lifetime.
The Solution: DPB-Mediated Down-Shifting
DPB acts as a photon frequency converter. It absorbs UV radiation (peak absorption ~330–350 nm) and emits in the blue-visible region (~420–450 nm). This emission overlaps well with the absorption bands of common donor materials (e.g., P3HT, PM6) and silicon, effectively "shifting" useless UV photons into the useful visible spectrum.
Mechanism Visualization
The following diagram illustrates the photon management pathway using a DPB-LDS layer.
Figure 1: Photon management pathway. DPB intercepts UV photons that would otherwise cause degradation or thermal loss, converting them into blue photons that the active layer can convert into current.
Materials and Equipment
Reagents
-
Active Agent: trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) [CAS: 538-81-8].[1] Purity >98% is critical to prevent non-radiative quenching sites.
-
Matrix Polymer: Poly(methyl methacrylate) (PMMA), MW ~120,000 (optical grade).
-
Why PMMA? It is optically transparent in the visible range and provides a rigid matrix that restricts DPB molecular rotation, enhancing fluorescence quantum yield (PLQY).
-
-
Solvent: Chloroform or Toluene (Anhydrous).
-
Note: Chloroform provides faster drying for spin-coating; Toluene is better for drop-casting.
-
Equipment
-
Spin Coater (e.g., Laurell or SCS).
-
UV-Vis Spectrophotometer (for optical density verification).
-
Fluorescence Spectrometer (for emission verification).
-
Solar Simulator (Class AAA) for EQE/IV testing.
Protocol: Fabrication of DPB-LDS Films
This protocol describes creating a standalone film or a direct coating on the glass side of a superstrate configuration (e.g., OPV or Perovskite cell).
Step 1: Solution Preparation
Objective: Create a homogenous dispersion of DPB in PMMA without aggregation. Aggregation leads to "concentration quenching," drastically reducing efficiency.
-
Prepare Host Solution: Dissolve PMMA in Chloroform to create a 100 mg/mL (10 wt%) base solution. Stir at 40°C for 2 hours until clear.
-
Prepare Dopant Solution: Dissolve DPB in Chloroform at 10 mg/mL.
-
Mixing: Add the DPB solution to the PMMA host to achieve a target doping concentration of 0.5 wt% to 2.0 wt% relative to the polymer.
-
Calculation: For 1g of PMMA, use 5–20 mg of DPB.
-
Critical Insight: Do not exceed 5 wt%. Above this threshold, π-π stacking of DPB molecules promotes non-radiative decay.
-
Step 2: Film Deposition (Spin Coating)
Objective: Create a uniform film of ~1–5 µm thickness.
-
Substrate Cleaning: Clean the glass side of the PV device (or a blank quartz slide for testing) with Isopropanol and Acetone. Plasma treat for 5 mins to improve adhesion.
-
Deposition:
-
Dispense 100 µL of the DPB:PMMA solution onto the substrate.
-
Spin Cycle:
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 1500–2000 rpm for 45s (Thinning).
-
-
-
Annealing: Bake at 60°C for 10 minutes to remove residual solvent.
-
Caution: DPB has a melting point of ~152°C, but high temperatures can induce trans-cis photoisomerization if done under ambient light. Anneal in the dark.
-
Step 3: Validation Workflow
Before applying to a champion device, validate the film properties.
Figure 2: Quality control workflow for DPB-LDS films.
Data Analysis & Expected Results
When characterizing the PV device with the DPB layer, focus on the External Quantum Efficiency (EQE) and Short-Circuit Current Density (Jsc) .
Expected Spectral Response
| Parameter | Control Device (No Layer) | Device with DPB-LDS Layer | Impact Explanation |
| EQE (300–380 nm) | < 10% | 20–35% | DPB captures UV and re-emits visible light which the cell converts. |
| EQE (400–700 nm) | Baseline | Baseline (98-99%) | Slight loss due to reflection/parasitic absorption (must be minimized). |
| Jsc (mA/cm²) | Baseline | +2% to +5% | Integration of the enhanced UV response. |
| T80 Lifetime | Baseline | > 1.5x Baseline | UV filtering protects the active layer from degradation. |
Calculating Down-Shifting Efficiency ( )
To quantify the effectiveness of the DPB layer, use the following relation:
Where:
- : Photoluminescence Quantum Yield of the film (measured via integrating sphere).
- : Optical coupling efficiency (fraction of emitted photons entering the solar cell).
Troubleshooting & Optimization
Issue: Low Fluorescence Intensity
-
Cause: Concentration Quenching.
-
Fix: Reduce DPB concentration to <1 wt%. DPB molecules tend to aggregate in solid state, leading to ACQ (Aggregation-Caused Quenching).
-
Alternative: Use a copolymer matrix (e.g., EVA) if PMMA is too brittle for flexible devices.
Issue: Rapid degradation of the DPB layer
-
Cause: Photoisomerization. Under intense UV, trans,trans-DPB can isomerize to cis,trans-DPB, which has a lower quantum yield.
-
Fix: Encapsulate the DPB layer with a thin barrier (e.g., Al₂O₃ via ALD) to prevent oxygen ingress, which accelerates photodegradation. Alternatively, blend with a singlet oxygen scavenger.
Issue: Reduced Jsc despite fluorescence
-
Cause: Waveguiding losses. Emitted photons are trapped in the glass/PMMA layer and exit out the sides rather than entering the cell.
-
Fix: Match the refractive index of the matrix to the substrate (
). Ensure the PMMA film is planar and in optical contact with the device.
References
-
Thermo Fisher Scientific. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene, 98%. Retrieved from
-
Ahmed, H., et al. (2013).[2] "Enhancement in solar cell efficiency by luminescent down-shifting layers."[2][3][4] Semantic Scholar. Retrieved from
-
Klampaftis, E., et al. (2009).[5] "Enhancing the Performance of Solar Cells via Luminescent Down-Shifting of the Incident Spectrum: A Review." Solar Energy Materials and Solar Cells. Retrieved from
-
PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene Compound Summary. National Library of Medicine. Retrieved from
-
Saltiel, J., et al. (2013). "Photochemistry of the 1,4-Diphenyl-1,3-Butadienes in Ethanol." The Journal of Physical Chemistry A. Retrieved from
Sources
- 1. trans,trans-1,4-Diphenyl-1,3-butadiene | CAS 538-81-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Luminescent down-shifting layers based on an isoquinoline-Eu(iii) complex for enhanced efficiency of c-Si solar cells under extreme UV radiation conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
Welcome to the technical support center for the synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to optimize your synthetic outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene.
Q1: What are the primary methods for synthesizing trans,trans-1,4-Diphenyl-1,3-butadiene?
The most prevalent and versatile method for synthesizing this compound is the Wittig reaction.[1][2][3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1][4] Specifically for trans,trans-1,4-diphenyl-1,3-butadiene, a common route involves the reaction of benzyltriphenylphosphonium ylide with cinnamaldehyde.[1][5] An important alternative is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that uses phosphonate carbanions and often provides superior stereoselectivity for the (E)-isomer.[6]
Q2: Why is the stereochemistry of the ylide important for this synthesis?
The structure and stability of the phosphorus ylide are critical in determining the stereochemical outcome of the alkene product. For the synthesis of the trans,trans isomer, a stabilized ylide is required. Benzyltriphenylphosphonium ylide is stabilized by resonance due to the adjacent phenyl group. Stabilized ylides are known to predominantly form (E)-alkenes (the trans isomer) because the reaction intermediates are reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[2]
Q3: What is the primary driving force for the Wittig reaction?
The formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) by-product is the thermodynamic driving force for the Wittig reaction.[4] This strong bond formation makes the overall reaction energetically favorable.
Q4: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the standard Wittig reaction?
The HWE reaction offers two main advantages. First, the phosphonate ester starting materials are generally less expensive and more readily available than the corresponding triphenylphosphine. Second, and more importantly, the water-soluble nature of the phosphate ester by-product makes it significantly easier to remove during the workup compared to the often-problematic triphenylphosphine oxide (TPPO) from the standard Wittig reaction. Furthermore, the HWE reaction typically provides excellent (E)-selectivity, making it highly suitable for synthesizing the desired trans,trans isomer.[6]
Q5: What are the expected analytical characteristics of pure trans,trans-1,4-Diphenyl-1,3-butadiene?
Proper characterization is crucial to confirm the identity and purity of the final product. The key data points are summarized below.
| Property | Value | Source |
| Appearance | Light yellow crystalline powder | [7] |
| Melting Point | 153–156 °C | [8] |
| ¹H NMR | Signals in the 6.5-7.5 ppm range representing vinylic and aryl hydrogens. | [1] |
| IR Spectroscopy | C-H signal for an alkene around 3014 cm⁻¹, and aromatic ring signals around 1442 cm⁻¹ and 1490 cm⁻¹. | [1] |
In-Depth Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Potential Cause 1: Incomplete Ylide Formation The first critical step is the deprotonation of the phosphonium salt to form the ylide.[1] This requires a sufficiently strong base and anhydrous conditions.
-
Solution:
-
Choice of Base: Use a strong base such as sodium methoxide, sodium ethoxide, or n-butyllithium.[4][8] For phase-transfer catalysis conditions, a concentrated aqueous solution of NaOH (50%) can be effective.[2][3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents. Moisture will quench the ylide and any organometallic base used.
-
Confirmation of Ylide Formation: Successful formation of the ylide is often indicated by a distinct color change, typically to a bright yellow or orange color.[4]
-
Potential Cause 2: Contaminated Starting Materials The presence of impurities, particularly acidic contaminants in the aldehyde, can prevent the reaction from proceeding.
-
Solution:
-
Aldehyde Purity: Cinnamaldehyde can oxidize over time to cinnamic acid. If the cinnamaldehyde is contaminated with cinnamic acid, the ylide will act as a base and deprotonate the acid rather than attacking the carbonyl carbon.[2] Purify the cinnamaldehyde by distillation before use if its purity is questionable.
-
Solvent Purity: Use dry, reagent-grade solvents to avoid introducing water or other reactive impurities.
-
Potential Cause 3: Product Loss During Workup and Purification Significant product can be lost during filtration, extraction, and recrystallization steps.[1]
-
Solution:
-
Minimize Transfers: Reduce the number of glassware transfers to minimize mechanical losses.[1]
-
Recrystallization Solvent: Choose an appropriate recrystallization solvent. 95% ethanol or cyclohexane are commonly used.[3][8] Avoid using excessive solvent, as this will decrease the recovery yield. Cool the solution slowly and then in an ice bath to maximize crystal formation.[3]
-
Problem 2: Incorrect Stereochemistry (Formation of cis isomers)
Potential Cause: Reaction Conditions Favoring the cis Isomer While stabilized ylides strongly favor the trans product, reaction conditions can influence the isomeric ratio.
-
Solution:
-
Salt-Free Conditions: The presence of lithium salts can sometimes decrease (E)-selectivity. Using sodium- or potassium-based alkoxides in alcoholic solvents generally provides high yields of the trans,trans isomer.[8]
-
Thermodynamic Control: Ensure the reaction is allowed to proceed long enough for the intermediates to equilibrate to the most stable thermodynamic state, which leads to the trans product.[2]
-
Problem 3: Difficulty in Product Purification
Potential Cause 1: Contamination with Triphenylphosphine Oxide (TPPO) TPPO is the primary by-product of the Wittig reaction and its removal can be challenging due to its polarity, which is often similar to that of the product.
-
Solution:
-
Selective Precipitation/Washing: Triphenylphosphine oxide is soluble in 60% aqueous ethanol, which can be used to wash the crude product.[8]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a non-polar eluent like petroleum ether or hexane can effectively separate the non-polar butadiene product from the more polar TPPO.[7]
-
Potential Cause 2: Presence of Multiple Isomers The cis,trans and trans,trans isomers have very similar polarities, making their separation by standard chromatography difficult.[1]
-
Solution:
-
Fractional Recrystallization: The trans,trans isomer is typically less soluble and has a higher melting point (150-153 °C) than the cis,trans isomer (mp 88 °C).[2] Careful fractional recrystallization can be used to isolate the pure trans,trans product.
-
TLC Analysis: Use thin-layer chromatography (TLC) with a non-polar solvent system (e.g., petroleum ether) to monitor the purity of fractions.[4]
-
Visualized Reaction and Troubleshooting Workflow
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig synthesis of 1,4-Diphenyl-1,3-butadiene.
Caption: Mechanism of the Wittig Reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
High-Yield Experimental Protocol: Wittig Synthesis
This protocol is adapted from established procedures to maximize the yield and purity of trans,trans-1,4-Diphenyl-1,3-butadiene.[8]
Part A: Preparation of Benzyltriphenylphosphonium Chloride (Wittig Salt)
-
Setup: Assemble a reflux apparatus using a 100 mL round-bottom flask, a condenser, and a magnetic stir plate with a heating mantle. Ensure all glassware is dry.
-
Reagents: To the flask, add triphenylphosphine (2.13 g) and benzyl chloride (1.44 mL). Add 8 mL of xylenes.
-
Reaction: Heat the mixture to a gentle reflux with stirring. The solids should dissolve completely. Continue refluxing for at least 2 hours. A longer reaction time may improve yield.[1]
-
Isolation: Cool the mixture to room temperature, then cool further in an ice bath to maximize precipitation of the phosphonium salt.
-
Filtration: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold xylenes or petroleum ether, and dry thoroughly.
Part B: Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
-
Ylide Formation: In a dry 50 mL round-bottom flask with a magnetic stirrer, add the prepared benzyltriphenylphosphonium chloride (e.g., 1.0 g). Add 15 mL of absolute ethanol and stir to dissolve.[4]
-
Base Addition: While stirring, add a solution of sodium ethoxide or sodium methoxide in ethanol. The mixture should turn a persistent bright yellow, indicating ylide formation. Allow stirring for 15 minutes.[4]
-
Aldehyde Addition: In a separate test tube, dissolve cinnamaldehyde (stoichiometric equivalent to the phosphonium salt) in a minimal amount of absolute ethanol.[4]
-
Wittig Reaction: Add the cinnamaldehyde solution dropwise to the stirring ylide solution. Stir the reaction mixture at room temperature for 10-20 minutes. The product will begin to precipitate as a pale yellow solid.[3][4]
-
Isolation: Cool the reaction mixture in an ice bath to complete the precipitation.[4] Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold absolute ethanol to remove impurities.[4]
-
Purification: Recrystallize the crude product from boiling 95% ethanol or cyclohexane.[3][8] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely. Determine the final yield and characterize the product by melting point and spectroscopy.
References
-
Experiment 41, 1,4-Diphenyl-1,3-Butadiene. (n.d.). Retrieved from [Link]
-
McDonald, R. N., & Campbell, T. W. (1960). 1,4-diphenyl-1,3-butadiene. Organic Syntheses, 40, 36. doi:10.15227/orgsyn.040.0036. Retrieved from [Link]
-
CHEM 342L. (2021, February 6). 1,4-Diphenyl-1,3-Butadiene [Video]. YouTube. Retrieved from [Link]
-
Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene. (n.d.). EduBirdie. Retrieved from [Link]
-
Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene. (n.d.). Scribd. Retrieved from [Link]
-
Breuer, S. W. (1991). The Wittig synthesis of alkenes by phase-transfer catalysis: The syntheses of 4,4'-dichlorostilbenes and of E, E-1,4 -diphenylbutadiene. Journal of Chemical Education, 68(3), A58. doi:10.1021/ed068pA58. Retrieved from [Link]
-
Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. (n.d.). WebAssign. Retrieved from [Link]
-
trans,trans-1,4-Diphenyl-1,3-butadiene. (n.d.). SpectraBase. Retrieved from [Link]
-
Construct a flow diagram for the synthesis of 1,4-diphenyl-1,3-butadiene. (n.d.). Retrieved from [Link]
-
trans,trans-1,4-Diphenyl-1,3-butadiene. (n.d.). PubChem. Retrieved from [Link]
-
1,4-Diphenyl-1,3-butadiene. (n.d.). The Merck Index Online. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. unwisdom.org [unwisdom.org]
- 2. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 3. webassign.net [webassign.net]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Side reactions in the Wittig synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
Technical Support Center: Wittig Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
Welcome to the Reaction Optimization & Troubleshooting Hub
Ticket Subject: Side Reaction Analysis & Stereocontrol in Diene Synthesis Assigned Specialist: Senior Application Scientist Status: Open Safety Protocol: Caution: Cinnamaldehyde is a skin irritant. Triphenylphosphine is toxic.[1] Dichloromethane is a suspected carcinogen. All procedures must be performed in a fume hood.
Executive Summary
The synthesis of trans,trans-1,4-diphenyl-1,3-butadiene via the Wittig reaction is a classic demonstration of olefin formation, but it is fraught with stereochemical pitfalls. The reaction involves the coupling of cinnamaldehyde with the ylide generated from benzyltriphenylphosphonium chloride.[2]
Users frequently encounter three core failure modes:
-
Stereochemical Drift: Formation of the thermodynamically less stable cis,trans isomer.
-
Reagent Degradation: Inhibition of ylide formation due to starting material oxidation (Cinnamic acid contamination).
-
Purification Gridlock: Co-elution or co-crystallization of the stoichiometric byproduct, Triphenylphosphine oxide (TPPO).
This guide provides the mechanistic insight and protocols required to resolve these issues.
Module 1: The Stereochemistry Ticket (Why did I get the oil?)
Issue: The product is an oily yellow mixture or has a melting point significantly below 153°C. Diagnosis: High ratio of cis,trans-1,4-diphenyl-1,3-butadiene (MP ~88°C) vs. the desired trans,trans isomer (MP ~153°C).
Mechanistic Root Cause
The stereoselectivity of the Wittig reaction depends on the stability of the ylide.
-
Non-stabilized ylides (alkyl groups) typically yield Z (cis) alkenes via the Kinetic Pathway.
-
Stabilized ylides (with electron-withdrawing groups) typically yield E (trans) alkenes via the Thermodynamic Pathway.
-
The Problem: The benzyl ylide used here is semi-stabilized . The phenyl ring provides some resonance stabilization, but not enough to guarantee exclusive E-selectivity. The reaction often proceeds through a mixture of erythro and threo oxaphosphetane intermediates, leading to an
mixture.
Visualizing the Pathway
Figure 1: Bifurcation of the Wittig mechanism. Semi-stabilized ylides often access the kinetic trap (cis-pathway), requiring post-synthesis isomerization.
Troubleshooting Protocol: Iodine Isomerization
If you isolate the cis,trans isomer, do not discard it. Isomerize it.
-
Dissolve the crude mixture in minimal toluene or xylene.
-
Add a catalytic crystal of Iodine (
, ~2-5 mol%). -
Reflux for 30–60 minutes.
-
Mechanism: Iodine adds reversibly to the double bond, breaking the
-bond and allowing rotation around the -bond to the thermodynamically stable trans conformation before elimination. -
Wash with sodium thiosulfate (to remove iodine), dry, and recrystallize.
Module 2: The "No Reaction" Ticket (Reagent Integrity)
Issue: Low yield, recovery of starting materials, or immediate precipitation of white solids that are not product. Diagnosis: Moisture contamination or Aldehyde Oxidation.
The Hidden Killer: Cinnamic Acid
Cinnamaldehyde oxidizes rapidly in air to cinnamic acid.
-
Symptom: The reaction pH drops, or the base is consumed neutralizing the acid rather than deprotonating the phosphonium salt.
-
Test: Check the cinnamaldehyde bottle. If there are white crystals around the cap, it is contaminated.
-
Fix: Wash the cinnamaldehyde with 10%
or distill prior to use.
Side Reaction: Hydrolysis
The ylide (benzylidene triphenylphosphorane) is a strong nucleophile and base.
-
Reaction:
(Toluene). -
Prevention: Ensure all glassware is flame-dried and solvents are anhydrous. If using Phase Transfer Catalysis (DCM/50% NaOH), ensure vigorous stirring to minimize ylide exposure to the aqueous phase before it finds the aldehyde.
Side Reaction: Cannizzaro/Aldol
In the presence of strong bases (like 50% NaOH used in PTC methods):
-
Cannizzaro: Disproportionation of cinnamaldehyde into cinnamyl alcohol and cinnamic acid.
-
Aldol Condensation: Self-reaction of cinnamaldehyde (though slower due to steric bulk).
-
Mitigation: Add the aldehyde slowly to the pre-formed ylide solution. Do not mix aldehyde and base before the ylide is ready.
Module 3: Purification & Data Analysis
Issue: "My NMR is dirty" or "I have a sticky white solid." Diagnosis: Triphenylphosphine Oxide (TPPO) contamination.[3]
TPPO is the thermodynamic sink of the reaction. It is soluble in polar organic solvents but crystallizes stubbornly.
Purification Strategy Table
| Method | Protocol | Pros | Cons |
| Trituration | Suspend crude solid in cold hexanes/ethanol (9:1). Stir and filter.[3][4][5][6] | Fast, cheap. | Some product loss. |
| Complexation | Dissolve in EtOH, add | Highly effective for removing TPPO. | Requires Zinc Chloride.[3][6] |
| Silica Plug | Dissolve in minimal DCM, load on silica, elute with Hexanes. | Excellent separation (Product is non-polar). | Uses large solvent volume. |
Data Validation: Isomer Comparison
| Property | trans,trans-1,4-Diphenyl-1,3-butadiene | cis,trans-1,4-Diphenyl-1,3-butadiene |
| Melting Point | 150–154°C | 88–90°C |
| Appearance | White/Pale Yellow Needles | Oily / Waxy Solid |
| Distinct shifts, lower symmetry | ||
| Coupling ( | ~15 Hz (Characteristic of trans) | ~10–12 Hz (Characteristic of cis) |
Standardized Experimental Protocol
Method: Phase Transfer Catalysis (Robust for semi-stabilized ylides).
-
Reagent Prep: In a 100 mL round-bottom flask, add benzyltriphenylphosphonium chloride (1.0 eq, ~390 mg) and DCM (2 mL).
-
Aldehyde Addition: Add trans-cinnamaldehyde (1.0 eq, ~132 mg/125 µL). Note: Ensure aldehyde is free of acid.
-
Initiation: Add 50% NaOH (aqueous, 1.0 mL).
-
Reaction: Stir vigorously for 30 minutes. The organic layer will darken (ylide formation) and then lighten as product forms.
-
Workup: Separate layers. Wash organic layer with water and brine.[5] Dry over
.[5] -
Isolation: Evaporate DCM. The residue contains Product + TPPO + Isomers.
-
Purification: Add 3 mL of 95% Ethanol. Heat to boiling to dissolve, then cool slowly. The trans,trans isomer crystallizes out; TPPO and cis isomers largely remain in solution.
-
Rescue (Optional): If yield is low or MP is low, perform the Iodine Isomerization (Module 1) on the mother liquor.
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for rapid issue resolution.
References
-
Wittig Reaction Mechanism & Stereocontrol
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
-
Source:
-
Iodine Catalyzed Isomerization
- Murov, S. L. (1973). Handbook of Photochemistry.
- Specific Protocol Application: Journal of Chemical Education, "The Wittig Synthesis of 1,4-Diphenyl-1,3-butadiene".
-
Source:
-
Removal of Triphenylphosphine Oxide (TPPO)
-
Physical Properties of Isomers
- National Institute of Standards and Technology (NIST). 1,4-Diphenyl-1,3-butadiene Stereoisomers.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. shenvilab.org [shenvilab.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of trans,trans-1,4-Diphenyl-1,3-butadiene
[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Isomer Purity & Byproduct Removal in DPB Synthesis
Introduction
Welcome to the Advanced Purification Support Center. You are likely synthesizing trans,trans-1,4-diphenyl-1,3-butadiene (DPB) via the Wittig reaction (cinnamaldehyde + benzyltriphenylphosphonium chloride) or the Horner-Wadsworth-Emmons reaction.
The thermodynamic goal is the (E,E)-isomer (trans,trans), but experimental realities often yield a mixture containing the kinetic (E,Z)-isomer (cis,trans) and the stubborn byproduct Triphenylphosphine Oxide (TPPO) .
This guide moves beyond basic textbook instructions to address the specific physicochemical bottlenecks preventing high-purity isolation.
Module 1: Diagnostic & Troubleshooting (FAQ)
Q1: My product is an oil or has a melting point significantly below 150°C. What happened?
Diagnosis: High contamination with cis,trans-1,4-diphenyl-1,3-butadiene. The Science: The trans,trans isomer packs efficiently into a crystal lattice, resulting in a high melting point (~153°C). The cis,trans isomer disrupts this packing, lowering the melting point to ~88°C and often resulting in an oil or sticky solid. Solution: You need to drive the thermodynamic equilibrium toward the trans state using Iodine-Catalyzed Isomerization (See Protocol A).
Q2: I have a persistent white solid that won't dissolve in non-polar solvents, or co-crystallizes with my product.
Diagnosis: Triphenylphosphine Oxide (TPPO) contamination. The Science: TPPO is a byproduct of the Wittig reaction.[1][2] It is notoriously difficult to remove because its solubility profile overlaps partially with DPB in polar organic solvents. However, TPPO is highly polar compared to DPB. Solution: Exploit the polarity difference. Use a Silica Filtration (Protocol B) or the Aqueous Ethanol Trituration method (Protocol C).
Q3: During recrystallization, my product "oils out" instead of crystallizing.
Diagnosis: The solvent system is too polar, or the temperature dropped too quickly. The Science: DPB is highly lipophilic. If you use pure ethanol and cool it rapidly, the hydrophobic effect forces the diene out of solution faster than the crystal lattice can form. Solution: Switch to Cyclohexane or use a slower cooling ramp with a Hot Ethanol/Water system.
Module 2: Critical Data Reference
Use this table to assess the purity of your crude material based on thermal properties.
| Compound | Isomer Configuration | Melting Point (°C) | Solubility (Ethanol) | Solubility (Cyclohexane) |
| Target Product | (E,E) / trans,trans | 152 - 155 | Low (Cold), High (Hot) | High |
| Impurity A | (E,Z) / cis,trans | 88 - 90 | Moderate | Very High |
| Impurity B | (Z,Z) / cis,cis | ~70 | High | Very High |
| Byproduct | TPPO | 156 - 158 | High | Low |
Note: TPPO has a melting point deceptively similar to the target product. Do not rely on MP alone if TPPO removal wasn't rigorous. Use TLC (Target R_f ~0.9 in Hexane; TPPO R_f ~0.1).
Module 3: Visualizing the Workflow
The following diagram illustrates the logic flow for purifying a crude Wittig mixture.
Figure 1: Decision tree for the purification of 1,4-diphenyl-1,3-butadiene, prioritizing TPPO removal before isomer correction.
Module 4: Validated Protocols
Protocol A: Iodine-Catalyzed Isomerization
Use this if your product is oily or has a low melting point.
Mechanism: Iodine acts as a radical initiator or electrophile that reversibly attacks the double bond, allowing rotation around the C-C bond. The equilibrium shifts toward the thermodynamically stable trans,trans form.
-
Dissolution: Dissolve the crude solid in a minimum amount of non-polar solvent (e.g., Toluene or Cyclohexane).
-
Catalyst Addition: Add a small crystal of Iodine (~1-2 mol%). The solution will turn slightly pink/violet.
-
Energy Input:
-
Option 1 (Photochemical): Place the flask in direct sunlight or under a bright tungsten lamp for 30–60 minutes.
-
Option 2 (Thermal): Reflux gently for 15 minutes.
-
-
Quenching: Wash the organic layer with saturated Sodium Thiosulfate (
) solution to remove the iodine (color changes from violet to clear/yellow). -
Isolation: Dry over
, filter, and evaporate solvent. Proceed to recrystallization.[3]
Protocol B: Silica Plug for TPPO Removal (High Purity)
Best for small-to-medium scale (<5g).
-
Preparation: Pack a short column (or sintered glass funnel) with Silica Gel 60.
-
Solvent System: Use 100% Hexane or Pentane.
-
Elution: Dissolve crude product in minimal Hexane/DCM (9:1) and load. Flush with Hexane.
-
Why this works: DPB is non-polar (
) and elutes immediately. TPPO is highly polar ( ) and will stick to the top of the silica.
-
-
Collection: Collect the first fluorescent fractions. Stop when the solvent polarity needs to be increased.
Protocol C: Aqueous Ethanol Trituration (Bulk Scale)
Best for large scale (>10g) where chromatography is expensive.
-
Dissolution: Dissolve the crude reaction mixture in hot Ethanol (95%).
-
Precipitation: Add water dropwise until the solution is roughly 60% Ethanol / 40% Water.
-
Filtration: Allow to cool. The trans,trans-DPB (highly insoluble in water) will precipitate.
-
Critical Step: TPPO remains soluble in the aqueous ethanol phase [1].[3]
-
-
Wash: Filter the solid and wash with cold 60% aqueous ethanol.
Module 5: Mechanistic Insight (Isomerization)
Understanding why the isomerization works ensures you can troubleshoot if it fails.
Figure 2: The iodine-mediated pathway allows the kinetically formed 'cis' bonds to rotate into the thermodynamically stable 'trans' configuration.
References
-
Organic Syntheses. "1,4-Diphenylbutadiene". Org.[3][4][5] Synth.1960 , 40, 85. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Batesky, D. C.; et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1] J. Org.[1] Chem.2017 , 82, 9931–9936.[1] Link[1]
-
ChemicalBook. "trans,trans-1,4-Diphenyl-1,3-butadiene Properties". (Melting point verification). Link
Photoisomerization issues of trans,trans-1,4-Diphenyl-1,3-butadiene in experiments
Topic: Troubleshooting Photoisomerization & Stability Issues
Executive Summary & Diagnostic Triage
trans,trans-1,4-Diphenyl-1,3-butadiene (tt-DPB) is a robust scintillator and fluorescent probe, but it suffers from a critical vulnerability: photo-induced isomerization . Upon exposure to UV or short-wavelength visible light, the molecule undergoes torsional relaxation, converting from the highly fluorescent trans,trans state to the cis,trans (ct-DPB) and eventually cis,cis (cc-DPB) forms.
This isomerization fundamentally alters the physical and optical properties of your sample, leading to "ghost" data—unexplained fluorescence decay, melting point depression, or aberrant NMR signals.
Quick Diagnostic: Is My Sample Compromised?
Use this decision matrix to identify if isomerization is the root cause of your experimental failure.
Figure 1: Diagnostic logic flow for identifying DPB isomerization issues.
Technical Deep Dive: The Mechanism of Failure
To prevent the issue, you must understand the photophysics driving it. DPB is not a static fluorophore; it is a molecular rotor .
The vs. State Inversion
Unlike simple aromatic hydrocarbons, linear polyenes like DPB have two low-lying singlet excited states:
- (Bright State): The state initially populated by photon absorption (strongly allowed).
- (Dark State): A lower-energy state (in many solvents) that is forbidden for one-photon absorption but accessible via internal conversion.
The Problem: In low-viscosity solvents (e.g., hexane, ethanol), the excited molecule rotates around its double bonds (torsional relaxation). This rotation facilitates a crossover from the fluorescent
-
Fluorescence Quenching: The energy is lost as heat/motion rather than emitted as light.
The Viscosity Effect: In high-viscosity media (or rigid matrices), this rotation is mechanically hindered. The molecule remains in the emissive
Data Comparison: Isomer Properties
| Property | trans,trans-DPB (Pure) | cis,trans-DPB (Impurity) | cis,cis-DPB (Impurity) |
| Melting Point | 152 – 156 °C | ~88 °C (or oil) | ~70 °C |
| Fluorescence | High (Viscosity Dependent) | Negligible (Dark) | Negligible (Dark) |
| NMR Coupling ( | ~15 Hz (Trans) | ~10–12 Hz (Cis) | ~10–11 Hz (Cis) |
| Stability | Stable in Dark | Unstable (Reverts to tt) | Unstable |
Troubleshooting & Prevention Protocols
Issue 1: "My Fluorescence Signal is Unstable/Decaying"
Cause: Photobleaching via isomerization during measurement. Solution:
-
Limit Excitation Power: Use the minimum excitation intensity required for signal-to-noise. High intensity pumps the isomerization channel.
-
Gated Acquisition: If using pulsed lasers, ensure your repetition rate allows for ground-state relaxation, though DPB lifetimes are short (ns scale).
-
Viscosity Check: If
is unexpectedly low, verify solvent viscosity. DPB is a viscosity probe; low signal in ethanol is normal compared to glycerol.
Issue 2: "I cannot replicate literature Melting Points"
Cause: Ambient light exposure during storage or synthesis has created a eutectic mixture of isomers. Solution:
-
Immediate: Perform the Recrystallization Protocol (See Section 4).
-
Long-term: Store all solid samples in amber vials wrapped in aluminum foil at 4°C.
Issue 3: "NMR shows complex multiplets upfield"
Cause: The trans,trans isomer exhibits a characteristic multiplet at 6.5–7.5 ppm. The appearance of additional triplets or doublets with smaller coupling constants (
-
Calculate the integration ratio of the vinyl protons. If cis content > 5%, repurify.
Corrective Workflow: Purification Protocol
If your DPB sample has degraded (yellowing solid or depressed melting point), use this standardized recrystallization method to restore trans,trans purity.
Reagents Required:
-
Cyclohexane (Spectroscopic Grade) OR Ethanol (Anhydrous)
-
Hot plate/Stirrer
Step-by-Step Recrystallization
-
Dissolution: Place the crude DPB in an Erlenmeyer flask. Add the minimum amount of boiling cyclohexane (or ethanol) required to just dissolve the solid.
-
Tip: If the solution is yellow/brown, the degradation products are likely polar oligomers.
-
-
Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass funnel to remove polymerized material.
-
Crystallization: Remove from heat. Cover the flask with foil (to exclude light) and allow it to cool slowly to room temperature on the benchtop.
-
Critical:Do not plunge immediately into ice; rapid cooling traps cis isomers in the lattice.
-
-
Final Cooling: Once room temperature is reached, place in an ice bath for 30 minutes to maximize yield.
-
Collection: Filter the white, varying-hue crystals via vacuum filtration. Wash with a small aliquot of ice-cold solvent.[5]
-
Validation: Dry in a vacuum oven (low heat, <40°C). Verify Melting Point is >152°C.
Visualizing the Isomerization Pathway
The following diagram illustrates the competing pathways between fluorescence (desired) and isomerization (undesired) upon excitation.
Figure 2: Competition between radiative decay (Fluorescence) and torsional relaxation (Isomerization).
References
-
Mechanism of Isomerization: Saltiel, J., et al. (2011). Medium Effects on the Direct Cis−Trans Photoisomerization of 1,4-Diphenyl-1,3-butadiene in Solution. The Journal of Physical Chemistry A.
-
Synthesis & Purification: Organic Syntheses, Coll. Vol. 5, p.499 (1973); Vol. 40, p.85 (1960). 1,4-Diphenylbutadiene.[1][2][3][4][6][7][8][9][10][11][12][13]
-
Viscosity Dependence: Levitt, J. A. (2010). The viscosity dependence of the fluorescence of 1,4-diphenyl-1,3-butadiene. RSC Photochemical & Photobiological Sciences.[3]
-
Solid State Behavior: Asato, A. E., et al. (2006). Photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in the solid state: the bicycle-pedal mechanism.[1][2][4][9][10] Chemical Communications.[10]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in the solid state: the bicycle-pedal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. unwisdom.org [unwisdom.org]
- 7. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE(538-81-8) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in glassy media at 77 K: the bicycle-pedal mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. brainly.com [brainly.com]
- 13. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Quenching of trans,trans-1,4-Diphenyl-1,3-butadiene (DPB)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Photophysics, Quenching Kinetics, and Isomerization Artifacts
Introduction
Welcome. You are likely here because your fluorescence data for trans,trans-1,4-Diphenyl-1,3-butadiene (tt-DPB) is showing anomalies—non-linear Stern-Volmer plots, unexpected signal decay, or inconsistent quantum yields.
DPB is not a standard fluorophore like Fluorescein or Rhodamine. It is a linear polyene whose emissive properties are governed by a delicate energy balance between two excited singlet states (
This guide treats your experimental setup as a system to be debugged. We will isolate variables (viscosity, inner filter effects, isomerization) to ensure your quenching data represents physical reality, not experimental artifacts.
Module 1: Diagnostic Framework
Before calculating quenching constants, you must validate the signal integrity. Use this decision matrix to identify the root cause of your issue.
Visual Troubleshooting Logic
Caption: Logic flow for diagnosing DPB fluorescence anomalies. Blue nodes represent diagnostic actions; Yellow/Green nodes represent identified mechanisms.
Module 2: The Physics of DPB Quenching
To troubleshoot effectively, you must understand why DPB behaves differently than rigid dyes.
The Isomerization "Leak"
DPB is flexible. Upon excitation, the molecule relaxes torsionally around the central double bonds.
-
Mechanism: Excitation populates the
state. In low-viscosity solvents (e.g., hexane, ethanol), the molecule rapidly rotates into a perpendicular geometry (the "phantom state"), which decays non-radiatively to the ground state cis-trans isomer. -
Impact: This acts as an intrinsic quencher . If your "quenching" experiment involves changing solvent viscosity (even slightly), you are altering this isomerization rate, creating false data.
-
Solution: Always maintain constant viscosity across all titration points.
The State Inversion
DPB has two low-lying singlet excited states:
- : One-photon allowed (strongly absorbing).
- : One-photon forbidden (weakly absorbing, long-lived). In many solvents, these states are nearly isoenergetic. Environmental factors (polarity, polarizability) can flip their order.
-
Why it matters: If the forbidden
state becomes the lowest excited state (common in lower refractive index solvents), the radiative rate constant ( ) drops, and fluorescence lifetime changes.
External Heavy Atom Effect
If you are using halogenated quenchers (e.g., Ethyl Iodide, Bromobenzene):
-
Mechanism: The heavy atom enhances spin-orbit coupling, facilitating Intersystem Crossing (ISC) from Singlet (
) to Triplet ( ). -
Observation: This competes with fluorescence. The quenching is dynamic (collisional) but driven by ISC rather than electron transfer.
Module 3: Experimental Protocols
Do not proceed with data analysis until you have executed these protocols.
Protocol A: Inner Filter Effect (IFE) Correction
Issue: High concentrations of quencher or fluorophore absorb the excitation light before it reaches the center of the cuvette, or re-absorb the emitted light.
Requirement: Mandatory if
Step-by-Step:
-
Measure Absorbance: For every point in your titration, measure absorbance at the excitation (
) and emission ( ) wavelengths. -
Calculate Correction Factor (
):
Protocol B: Stern-Volmer Analysis
Objective: Determine the Quenching Constant (
-
Preparation:
-
Solvent: Degassed Cyclohexane or Ethanol (Oxygen is a quencher; remove it by bubbling
or Argon for 15 mins). -
DPB Conc:
M (Keep low to avoid self-absorption). -
Excitation: 355 nm (typical).
-
Emission: Integrate area from 380–500 nm (Peak ~430 nm).
-
-
Titration:
-
Plotting:
Module 4: Frequently Asked Questions (FAQ)
Q1: My Stern-Volmer plot curves upward. Is my DPB aggregating? A: Not necessarily. Upward curvature usually indicates Static Quenching occurring alongside Dynamic Quenching. This means the quencher is forming a non-fluorescent complex with DPB in the ground state and colliding with it in the excited state. This is common with electron-deficient quenchers.
Q2: The fluorescence intensity increases when I cool the sample. Why? A: This is the hallmark of DPB. Cooling increases solvent viscosity and reduces thermal energy. Both factors inhibit the rotation of the phenyl rings (isomerization). Since isomerization is a non-radiative decay path, blocking it forces the molecule to fluoresce. You are essentially "freezing" the molecule in its emissive trans-trans state.
Q3: Can I use DPB to measure membrane fluidity? A: Yes, this is a primary application. Because DPB fluorescence is quenched by rotation (which requires free volume), high fluorescence intensity correlates with high membrane order (low fluidity). If the membrane is fluid (disordered), DPB rotates and decays non-radiatively, lowering the signal.
Q4: I see a large Stokes Shift. Is this normal? A: Yes. DPB undergoes significant geometry relaxation in the excited state. The absorption is from the twisted ground state, but emission occurs from a more planar, relaxed excited state, resulting in a large energy gap (Stokes Shift).
Summary of Optical Properties
| Parameter | Value / Characteristic | Notes |
| Excitation Max | ~340–360 nm | Solvent dependent. |
| Emission Max | ~420–440 nm | Solvent dependent. |
| Quantum Yield ( | Highly Variable | |
| Major Interferences | Oxygen, Inner Filter Effect | Always degas samples. |
| Key Mechanism | Isomerization-controlled |
References
-
Goldman, C., & Alvis, R. (1990). Fluorescence quenching of trans,trans-1,4-diphenyl-1,3-butadiene by heavy atoms. The Journal of Physical Chemistry.
-
Saltiel, J., et al. (2011). Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. The Journal of Physical Chemistry A.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Stern-Volmer derivation and Inner Filter Effect).
-
Itoh, T., et al. (2002).
state. Chemical Physics Letters.
Sources
- 1. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) Stability & Storage
[1]
Case ID: DPB-STAB-001 Status: Active Support Level: Tier 3 (Senior Scientist) Subject: Prevention of Photo-Oxidative Degradation and Isomerization in Storage[1][2]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because your trans,trans-1,4-Diphenyl-1,3-butadiene (DPB)—a critical scintillator, fluorescence probe, or Wittig reaction standard—has shifted from pristine white needles to a dull yellow powder, or its melting point has inexplicably dropped.[1]
The Root Cause: DPB is a conjugated diene system.[2] While the phenyl groups provide some steric protection, the central butadiene chain is electronically susceptible to two primary failure modes:
-
Photoisomerization: High-energy photons excite
-electrons, temporarily breaking double-bond character and allowing rotation from the stable trans,trans ( ) state to the cis,trans ( ) or cis,cis ( ) states [1].[1][2] -
Oxidative Dimerization: In the solid state, crystal lattice alignment can facilitate [2+2] cycloaddition under light, forming cyclobutane dimers, or general oxidation leading to yellowing [2].[1][2]
This guide provides the protocols to Prevent, Diagnose, and Recover your material.[1][2]
Part 1: Prevention (The "Amber Shield" Protocol)
User Question: I received a fresh batch. How do I store it to ensure it lasts 12+ months?
Technical Directive: Standard "room temperature" storage is insufficient for long-term stability.[1] You must arrest lattice vibrations and photon flux.[1]
The Protocol
-
Vessel Selection: Transfer material immediately to an Amber Glass Vial (Type I borosilicate).[1] If amber glass is unavailable, wrap a clear vial in two layers of aluminum foil.
-
Atmosphere Control: DPB is moderately air-sensitive over long periods.[1] Purge the vial headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the crystals.
-
Thermal Management: Store at 2–8°C (Refrigerator). Cold storage reduces the kinetic energy available for thermal oxidation and suppresses vibrational modes that facilitate solid-state reactions.
Storage Workflow Visualization
Figure 1: The "Amber Shield" workflow for maximizing shelf-life of conjugated dienes.
Part 2: Diagnostics (Troubleshooting Degradation)
User Question: My sample looks slightly off-white. How do I know if it's actually degraded without running an NMR?
Technical Directive:
Visual inspection is subjective. The most reliable, self-validating metric for DPB purity in a standard lab is the Melting Point (MP) .[1][2] The trans,trans isomer packs efficiently in the crystal lattice; any isomerization (
Diagnostic Lookup Table
| Observation | Melting Point (°C) | Diagnosis | Action Required |
| White/Colorless Needles | 150 – 153°C | Pure trans,trans-DPB | None.[1][2] System is valid. [3] |
| Slight Yellowing | 145 – 149°C | Trace Oxidation/Isomerization | Usable for crude synthesis; repurify for spectroscopy.[1] |
| Yellow Powder | < 140°C | Significant Degradation | STOP. Do not use.[1] Proceed to Recovery. |
| Oily/Sticky Solid | 88°C (approx) | Major cis,trans Contamination | STOP. Full Recrystallization required.[1] [4] |
| Liquefied/Paste | ~70°C | cis,cis Isomer Dominance | Material likely compromised beyond simple recovery.[1] |
Degradation Pathways
Figure 2: Primary degradation mechanisms.[1][2] Note that isomerization drastically lowers the melting point.
Part 3: Recovery (Purification Protocol)
User Question: My DPB has degraded (MP is 142°C). Can I save it?
Technical Directive:
Yes. Because the impurities (
The Cyclohexane Recovery Method
Rationale: Cyclohexane is a non-polar solvent that dissolves DPB well at boiling temperatures but poorly at room temperature, maximizing recovery yield while leaving polar oxidation impurities in the mother liquor.[2]
Reagents:
-
Degraded DPB[2]
-
Cyclohexane (HPLC Grade) [5][1]
-
Alternative: Ethanol (95%) can be used, but Cyclohexane often yields better needle formation.[1]
Step-by-Step Protocol:
-
Dissolution: Place 1.0 g of crude DPB in a flask. Add Cyclohexane (approx. 10–15 mL) and heat to boiling (81°C) in a water bath until fully dissolved.
-
Troubleshooting: If yellow insoluble particles remain at boiling, filter the hot solution quickly through a pre-warmed glass funnel/fluted filter paper to remove polymer/oxides.
-
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly on a cold bench (shock cooling traps impurities).[1]
-
Maturation: Once room temperature is reached, place the flask in the fridge (4°C) for 1 hour to maximize yield.
-
Collection: Filter the white needles using vacuum filtration (Buchner funnel).
-
Wash: Wash the crystals with 2–3 mL of ice-cold cyclohexane. The filtrate (mother liquor) will likely be yellow (containing the impurities).
-
Drying: Dry under vacuum or in a desiccator.[1]
-
Validation: Measure MP. It should return to 150–153°C .[1]
References
-
Saltiel, J., et al. (2006).[1][3] "Photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in glassy media at 77 K: the bicycle-pedal mechanism." Chemical Communications.[1]
-
Cohen, M. D., et al. (1964).[1] "Topochemistry. Part X. The photochemistry of trans,trans-1,4-diphenylbuta-1,3-diene." Journal of the Chemical Society. (Foundational text on solid-state dimerization).
-
National Institute of Standards and Technology (NIST). "1,4-Diphenyl-1,3-butadiene Phase change data."[1] NIST Chemistry WebBook.[1]
-
DrugFuture. "1,4-Diphenyl-1,3-butadiene Chemical Properties & Melting Points."
-
Organic Syntheses. "1,4-Diphenylbutadiene Synthesis and Purification." Org.[1][4][5] Synth. 1960, 40,[1] 85.
Sources
- 1. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 3. Photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in glassy media at 77 K: the bicycle-pedal mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. unwisdom.org [unwisdom.org]
Troubleshooting low yield in trans,trans-1,4-Diphenyl-1,3-butadiene Wittig reaction
Ticket ID: WITTIG-DIENE-001 Subject: Troubleshooting Low Yield & Stereoselectivity Issues Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Phase: Identify Your Failure Mode
Before altering your protocol, we must diagnose the specific failure mode. The synthesis of trans,trans-1,4-diphenyl-1,3-butadiene via the Wittig reaction (typically trans-cinnamaldehyde + benzyltriphenylphosphonium chloride) is sensitive to three distinct variables: moisture, stereocontrol, and byproduct removal.
Use the logic tree below to categorize your issue:
Figure 1: Diagnostic logic flow for classifying Wittig reaction failures.
Module 1: Critical Failure (No Reaction/Low Conversion)
Symptom: The reaction mixture remains clear or turns dark without precipitating the diene. Yield is negligible (<10%).
Root Cause Analysis
-
Moisture Ingress (The "Ylide Killer"): Phosphonium salts are hygroscopic. If the salt is wet, the base (e.g., NaOEt or NaOH) is consumed neutralizing water rather than deprotonating the salt to form the ylide.
-
Aldehyde Oxidation: trans-Cinnamaldehyde oxidizes to cinnamic acid upon air exposure. The ylide will deprotonate the carboxylic acid (acting as a base) rather than attacking the carbonyl (acting as a nucleophile), killing the reaction.
Corrective Protocol
-
Reagent Check: Take an IR spectrum of your cinnamaldehyde. A broad -OH stretch (2500-3300 cm⁻¹) indicates significant acid contamination. Action: Wash the aldehyde with 10% NaHCO₃, dry over MgSO₄, and distill under vacuum before use [1].
-
Drying the Salt: Dry benzyltriphenylphosphonium chloride in a vacuum oven at 100°C for 2 hours prior to use.
-
Base Switch: If using Phase Transfer Catalysis (NaOH/DCM), ensure vigorous stirring (1000+ RPM). The reaction occurs at the interface. If stirring is poor, switch to homogeneous conditions (NaOEt in dry Ethanol) [2].
Module 2: Stereochemical Control (The "Oily Product")
Symptom: You obtain a yellow oil or a solid that melts significantly below 153°C. Diagnosis: The Wittig reaction is semi-selective. While stabilized ylides give E-alkenes, the benzyl ylide is "semi-stabilized," often yielding a mixture of trans,trans (desired, mp ~153°C) and cis,trans (undesired oil/low-melting solid) [3].
The Fix: Iodine-Catalyzed Isomerization
You do not need to discard the oily product. You can thermodynamically drive the mixture to the stable trans,trans isomer using iodine radicals.
Protocol:
-
Dissolve the crude oily mixture in a minimum amount of toluene or cyclohexane.
-
Add a crystal of Iodine (I₂) (approx. 2-5 mol%).
-
Expose the solution to sunlight or a strong visible light bulb while heating at reflux for 1 hour.
-
Mechanism: The iodine radical adds reversibly to the double bond, breaking the pi-bond character and allowing free rotation. It eliminates to reform the double bond in the thermodynamically most stable (trans,trans) configuration [4].
-
Wash with sodium thiosulfate (to remove iodine), dry, and recrystallize.
Module 3: Purification (The TPPO Nightmare)
Symptom: The product is a sticky solid that refuses to crystallize cleanly. NMR shows aromatic multiplets that don't match the product. Diagnosis: Triphenylphosphine oxide (TPPO) contamination.[1][2][3] TPPO is a byproduct that is notoriously difficult to remove because its solubility often overlaps with the product.
Removal Strategies
| Method | Principle | Efficiency | Best For |
| Ethanol Trituration | Solubility Difference | Medium | Crude cleanup. TPPO is soluble in aq.[4] EtOH; Diene is not [2]. |
| ZnCl₂ Complexation | Lewis Acid-Base | High | "Sticky" solids. Forms insoluble ZnCl₂(TPPO)₂ complex. |
| Silica Plug | Polarity | High | Final polish. |
Advanced Protocol: Zinc Chloride Precipitation
If standard recrystallization fails, use the ZnCl₂ method:
-
Dissolve crude mixture in ethanol.
-
Add 2 equivalents of anhydrous ZnCl₂ (dissolved in ethanol).
-
Stir for 30 minutes. TPPO forms a bulky precipitate complex:
. -
Filter off the complex.[1] The filtrate contains your pure diene [5].
The "Gold Standard" Optimized Protocol
To ensure high yield and purity, follow this integrated workflow which combines the best practices from Organic Syntheses and modern purification techniques.
Reaction:
Step-by-Step:
-
Preparation: In a dry flask, dissolve 20 mmol of dried benzyltriphenylphosphonium chloride and 20 mmol of freshly distilled trans-cinnamaldehyde in 30 mL anhydrous ethanol.
-
Ylide Generation: Add 20 mL of 1.0 M Sodium Ethoxide (NaOEt) in ethanol dropwise over 15 minutes. Note: The solution will turn transiently orange (ylide color) before precipitating the product.
-
Reaction: Stir at room temperature for 30 minutes.
-
Workup (TPPO Removal): Add 20 mL of water to the mixture. Cool in an ice bath. The trans,trans-diene and some TPPO will precipitate. Filter the solid.[1][5][6]
-
Purification (Trituration): Wash the filter cake thoroughly with 60% aqueous ethanol (cold). Why? TPPO is soluble in aqueous ethanol; the diene is not.
-
Isomerization (If mp < 150°C): Dissolve solid in minimal hot cyclohexane, add 1 crystal of Iodine, reflux for 20 mins under light, then cool to crystallize.
Visualizing the Pathway
Understanding the intermediate states helps in troubleshooting.
Figure 2: Reaction mechanism and isomerization workflow.
FAQ: Rapid Fire Troubleshooting
Q: Can I use NaOH instead of NaOEt? A: Yes, but you must use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (like Aliquat 336) or vigorous stirring. Without PTC, the hydroxide cannot effectively enter the organic layer to deprotonate the salt.
Q: My product turned yellow/brown on the filter paper. A: This is likely residual iodine (if used) or oxidation products. Wash with cold methanol. Pure trans,trans-1,4-diphenyl-1,3-butadiene should be colorless to pale yellow fluorescent crystals.
Q: What is the theoretical melting point? A: 153–156 °C. If yours is 140–145 °C, you likely have ~10-15% cis,trans isomer contamination. Recrystallize from cyclohexane.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 495-496.
-
Corson, B. B. "1,4-Diphenylbutadiene."[4][7] Organic Syntheses, Coll.[4] Vol. 2, p. 229 (1943); Vol. 16, p. 28 (1936).
- Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994, 21, 1-85.
- Arai, T.; Tokumaru, K. "Photoisomerization of 1,4-diphenyl-1,3-butadiene." Chemical Reviews, 1993, 93(1), 23-39.
-
Batesky, D. C.; et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5] Journal of Organic Chemistry, 2017, 82(19), 9931–9936.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. unwisdom.org [unwisdom.org]
Validation & Comparative
trans,trans-1,4-Diphenyl-1,3-butadiene (DPB): A Physicochemical Probe for Hydrophobic Environments
Topic: trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) vs. Other Fluorescent Probes for Hydrophobic Domains Content Type: Technical Comparison & Application Guide Audience: Biophysicists, Membrane Biologists, and Assay Developers
Executive Summary
Verdict: trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) is a specialized, environment-sensitive fluorophore primarily used to probe the hydrophobic core of lipid bilayers and monitor conformational restrictions in amyloid fibrils.
Unlike general-purpose immunofluorescence dyes (e.g., Alexa Fluor, FITC), DPB is not a conjugation tag. It functions as a molecular rotor and viscosity probe . Its fluorescence quantum yield is negligible in fluid solvents but increases dramatically in rigid environments (e.g., gel-phase membranes or protein aggregates).
While its structural analog DPH (1,6-Diphenyl-1,3,5-hexatriene) remains the "gold standard" for bulk membrane fluidity, DPB offers distinct advantages in probing shallower hydrophobic depths and studying photoisomerization dynamics. However, its requirement for UV excitation limits its utility in live-cell imaging due to phototoxicity.
Technical Specifications & Mechanism
DPB belongs to the diphenylpolyene family. Its utility stems from the competition between radiative decay (fluorescence) and non-radiative decay (twisting/photoisomerization).
Physicochemical Profile
| Feature | Specification | Notes |
| CAS Number | 538-81-8 | |
| Molecular Formula | C₁₆H₁₄ | Lipophilic (High LogP ~5.5) |
| Excitation Max | ~320–340 nm | UV region (requires quartz optics for spectroscopy) |
| Emission Max | ~380–410 nm | Deep Blue (Environment dependent) |
| Stokes Shift | ~60–80 nm | Moderate |
| Quantum Yield (Φ) | Variable | <0.01 (Fluid solvents) → >0.4 (Rigid media) |
| Solubility | DMSO, Ethanol, Lipids | Insoluble in water; requires carrier injection |
Mechanism of Action: The "Viscosity Switch"
DPB exists primarily in the trans,trans conformation. Upon excitation, the molecule attempts to twist around its double bonds to relax.
-
In Fluid Media: The molecule twists freely, dissipating energy non-radiatively (Isomerization). Result: No Fluorescence.
-
In Rigid Media (Membranes/Fibrils): Steric hindrance blocks the twisting motion. The molecule is forced to relax via photon emission. Result: High Fluorescence.
Figure 1: The fluorescence of DPB is gated by environmental rigidity. In rigid membranes, the non-radiative twisting pathway is blocked, forcing radiative emission.
Comparative Performance Analysis
DPB is rarely used in isolation. It is best understood in comparison to its "big brother" DPH and modern polarity probes like Laurdan.
Comparison 1: DPB vs. DPH (The Membrane Fluidity Standard)
DPH (1,6-Diphenyl-1,3,5-hexatriene) is structurally identical to DPB but has one extra double bond.
| Feature | DPB (Butadiene) | DPH (Hexatriene) | Scientific Implication |
| Length | Shorter | Longer | Depth Probing: DPH aligns deeply with acyl chains. DPB probes slightly shallower hydrophobic regions. |
| Quantum Yield | Lower in bilayers | Higher in bilayers | DPH provides a brighter signal for general anisotropy measurements. |
| Dynamics | Faster rotation | Slower rotation | DPB is more sensitive to subtle changes in packing density in highly ordered domains. |
| Application | Fundamental photophysics, specialized packing studies | Standard for bulk membrane fluidity (Anisotropy). |
Recommendation: Use DPH for general membrane fluidity assays.[1] Use DPB if you need to probe specific depth constraints or are studying the photophysics of polyenes.
Comparison 2: DPB vs. Laurdan (Polarity vs. Viscosity)
Laurdan is a solvatochromic dye, meaning its color changes, not just its intensity.
-
DPB: Changes Intensity/Anisotropy . It reports on mechanical restriction (viscosity/packing).
-
Laurdan: Changes Emission Wavelength (Blue to Green). It reports on water penetration (polarity) into the bilayer.
Recommendation: Use Laurdan (or Prodan) to distinguish Liquid-Ordered (Lo) vs. Liquid-Disordered (Ld) phases (Lipid Rafts). Use DPB to measure the rotational freedom within the core.
Comparison 3: DPB vs. Thioflavin T (Amyloid Detection)
While Thioflavin T (ThT) is the standard for amyloid fibrils, it requires specific aromatic interactions.
-
ThT: Binds specific grooves in beta-sheets.
-
DPB: Binds hydrophobic pockets created by aggregation.
-
Data Insight: Studies indicate DPB can detect amyloid aggregates in mutant proteins where ThT binding is abolished, making it a valuable backup probe for "ThT-silent" aggregates [1].
Experimental Protocol: Liposome Membrane Fluidity Assay
This protocol describes how to use DPB to measure membrane phase transition (Tm) via fluorescence anisotropy.
Materials
-
DPB Stock: 1 mM in Tetrahydrofuran (THF) or Ethanol. (Store at -20°C, dark).
-
Lipids: DPPC (dipalmitoylphosphatidylcholine) for validation.
-
Buffer: PBS, pH 7.4.
Workflow Diagram
Figure 2: Step-by-step workflow for determining membrane phase transitions using DPB anisotropy.
Step-by-Step Methodology
-
Liposome Formation:
-
Dissolve DPPC in chloroform. Evaporate solvent under nitrogen to form a thin film.
-
Hydrate film with PBS to yield 1 mM lipid concentration.
-
Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).
-
-
Staining:
-
Inject DPB stock into the liposome suspension.
-
Critical Ratio: Final dye concentration should be ~1–2 µM (Dye:Lipid ratio 1:500). Note: Excess dye leads to self-quenching.
-
-
Incubation:
-
Incubate for 30–60 minutes in the dark at a temperature above the lipid's phase transition (e.g., 45°C for DPPC) to ensure intercalation into the core.
-
-
Measurement:
-
Instrument: Spectrofluorometer equipped with polarizers.
-
Settings: Excitation 330 nm (slit 5 nm), Emission 400–410 nm.
-
Ramp temperature from 20°C to 60°C.
-
-
Analysis:
-
Calculate Anisotropy (
). -
Plot
vs. Temperature. A sharp drop in indicates the Gel-to-Liquid Crystalline phase transition ( ).
-
Limitations & Safety
Phototoxicity (The UV Problem)
DPB requires excitation in the UV range (~330 nm).
-
Impact: UV light induces DNA damage and reactive oxygen species (ROS) in live cells.
-
Restriction: DPB is not recommended for long-term live-cell imaging . It is best suited for in vitro liposome studies, fixed cells, or short-term assays.
Solubility & Aggregation
DPB is extremely hydrophobic.
-
Risk: In aqueous buffers, it will precipitate instantly if not stabilized by lipids or proteins.
-
Control: Always verify the absence of micro-crystals (which scatter light and distort anisotropy data) by checking for baseline fluorescence in a lipid-free buffer control.
Chemical Safety
-
Precursor Hazard: DPB is synthesized from precursors that may be hazardous, though the final crystallized dye is generally considered an irritant (Skin/Eye Irrit. 2).
-
Metabolites: Unlike its parent 1,3-butadiene (a gas and known carcinogen), the diphenyl derivative is a solid laboratory reagent. However, standard PPE (gloves, goggles) is mandatory to prevent absorption.
References
- Levine, H. (2005). Diphenylhexatriene and Diphenylbutadiene as Probes for Amyloid Fibrils.Protein Science, 14(S1). (Demonstrates utility in detecting fibrils where ThT fails).
-
Lentz, B. R. (1993). Membrane fluidity as detected by diphenylhexatriene probes.[2][3][4]Chemistry and Physics of Lipids , 64(1-3), 99-116.
- Repáková, J., et al. (2005). Acyl Chain Order and Density in Lipid Bilayers: Atomistic Comparison of DPH and DPPC.Biophysical Journal, 88(5), 3398–3410.
-
Saltiel, J., et al. (2011). Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution.[5]Journal of Physical Chemistry A , 115(16), 4126-4134.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Photophysics in Biomembranes: Computational Insight into the Interaction between Lipid Bilayers and Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Guide: trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) in OLED Applications
Executive Summary
Status: Fundamental Model Compound / Scintillator Primary Application: Blue Fluorescence Reference Standard Commercial Alternative: 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
This guide serves as a technical benchmark for trans,trans-1,4-Diphenyl-1,3-butadiene (DPB), a linear conjugated diene often utilized as a model system for understanding blue electroluminescence (EL) in organic semiconductors. While DPB exhibits high photoluminescence quantum yield (PLQY) in solution, its performance in solid-state OLEDs is limited by planar stacking and crystallization. This guide objectively compares DPB against its commercially dominant derivative, DPVBi, providing researchers with the mechanistic insights required to transition from model systems to high-performance device architectures.
Material Characterization & Photophysics[1]
DPB represents the simplest oligophenylene vinylene analogue. Its performance is governed strictly by the length of its
Table 1: Physical & Electronic Properties Comparison[2]
| Property | trans,trans-DPB (Model) | DPVBi (Performance Standard) | Impact on OLED |
| Molecular Formula | DPVBi has higher thermal stability ( | ||
| Conjugation Length | 2 Double Bonds | 4 Double Bonds (Effective) | DPVBi red-shifts emission to visible blue. |
| PLQY (Solution) | ~0.42 (Hexane) | ~0.80 (Dioxane) | DPVBi is inherently more efficient. |
| Emission Max ( | 400–410 nm (Deep Blue/UV) | 450–460 nm (Sky Blue) | DPB is often too deep blue for standard displays. |
| HOMO Level | ~6.0 eV (Est.) | 5.9 eV | High injection barrier for DPB requires strong HTLs. |
| LUMO Level | ~2.4 eV (Est.) | 2.8 eV | DPB has poor electron injection properties. |
| Morphology | Crystalline (Needles) | Amorphous Glass | DPB crystallizes, causing device failure. |
Mechanistic Insight: The planar structure of trans,trans-DPB encourages
-stacking in thin films, leading to aggregation-caused quenching (ACQ) and rapid crystallization, which destroys the device homogeneity. DPVBi incorporates steric bulk (biphenyl core) to disrupt this stacking, maintaining an amorphous film essential for stable EL.
Device Architecture & Fabrication Protocol
To benchmark DPB, a standard vacuum-deposited "Small Molecule" OLED architecture is required. Due to DPB's high vapor pressure and tendency to sublime, precise thermal control is critical.
Experimental Workflow
The following Graphviz diagram outlines the fabrication logic, highlighting the critical "break point" where DPB differs from standard stable emitters.
Figure 1: Standard vacuum deposition workflow for small-molecule OLEDs. Note the specific risk of crystallization for DPB during the EML deposition phase.
Detailed Protocol Steps
-
Anode Preparation: Indium Tin Oxide (ITO) coated glass (
) is ultrasonically cleaned and treated with plasma for 5 minutes to align the work function (~4.8–5.0 eV) with the Hole Transport Layer (HTL). -
Hole Transport Layer (HTL): Deposit NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at 1 Å/s to a thickness of 50 nm. NPB is chosen for its HOMO (~5.4 eV) which bridges the gap to DPB.
-
Emissive Layer (EML):
-
For DPB (Benchmark): Deposit trans,trans-DPB at 0.5 Å/s (Thickness: 30 nm). Caution: High sublimation rate.
-
For DPVBi (Reference): Deposit DPVBi at 1 Å/s (Thickness: 30 nm).
-
-
Electron Transport Layer (ETL): Deposit Alq3 (Tris(8-hydroxyquinolinato)aluminium) at 1 Å/s (Thickness: 30 nm). This layer is crucial for electron injection and hole blocking.
-
Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm) to form an ohmic contact for electron injection.
Performance Benchmarking Data
The following data represents typical performance metrics derived from comparative literature and standard device physics models.
Table 2: Device Performance Comparison (Structure: ITO/NPB/EML/Alq3/LiF:Al)
| Metric | DPB Device (Experimental) | DPVBi Device (Standard) | Analysis |
| Turn-on Voltage ( | ~6.5 V | 4.0 – 5.0 V | DPB's wider bandgap and poorer injection create a higher barrier. |
| Max Luminance ( | < 1,000 | > 20,000 | DPB suffers from severe efficiency roll-off due to quenching. |
| External Quantum Efficiency (EQE) | < 1.0% | 3.0 – 5.0% | DPVBi utilizes excitons more efficiently; DPB loses energy to heat/vibration. |
| EL Peak Wavelength | ~420 nm (Violet-Blue) | 460 nm (Pure Blue) | DPB emission is barely visible to the human eye (low luminosity function). |
| Operational Lifetime ( | Minutes to Hours | > 10,000 Hours | DPB films crystallize during operation (Joule heating), causing shorts. |
Mechanistic Analysis: Why DPVBi Outperforms DPB
To understand the failure modes of DPB, we must look at the energy level alignment and exciton dynamics.
Energy Level Diagram
The diagram below illustrates the "Injection Barrier" problem. DPB has a wide bandgap (HOMO-LUMO gap), making it difficult to inject charges from standard transport layers (NPB/Alq3).
Figure 2: Energy level alignment. Note the significant barrier (0.6 eV) for holes moving from NPB (-5.4 eV) to DPB (-6.0 eV). This mismatch results in high turn-on voltage and heat generation.
Key Failure Mechanisms in DPB
-
Carrier Imbalance: The hole injection barrier (0.6 eV) is significantly larger than the electron injection barrier. This leads to an excess of electrons in the EML that do not recombine, eventually leaking into the HTL or causing degradation.
-
Crystallization: trans,trans-DPB is a rigid rod. Under the heat generated by device operation (Joule heating), the amorphous film deposited by vacuum evaporation thermodynamically relaxes into a crystalline state. Grain boundaries form, acting as trap sites and short circuits.
-
Lack of Steric Protection: Unlike DPVBi, which has bulky phenyl rings twisted out of plane, DPB molecules can approach each other closely. This facilitates Dexter energy transfer to non-emissive trap states (concentration quenching).
Conclusion
trans,trans-1,4-Diphenyl-1,3-butadiene serves as an excellent spectroscopic reference for calibrating photoluminescence setups but is sub-optimal for active OLED devices . Its primary utility in modern research is:
-
Host Material: Using DPB as a wide-bandgap host for other blue dopants (though prone to crystallization).
-
Scintillator: For detecting ionizing radiation, where its crystalline nature is an asset, not a liability.
Recommendation: For device prototyping, replace DPB with DPVBi or ADN (9,10-Di(2-naphthyl)anthracene) to ensure film stability and efficient carrier injection.
References
-
Photophysical Properties of Diphenylpolyenes: Allen, M. T., & Whitten, D. G. (1989). The photophysics and photochemistry of
-diphenylpolyenes. Chemical Reviews. -
OLED Device Physics & DPVBi Performance: Tokito, S., et al. (1995). High-temperature operation of an electroluminescent device fabricated using a novel triphenylamine derivative. Applied Physics Letters.
-
Fundamental Energy Levels of Organic Semiconductors: Ishii, H., et al. (1999). Energy Level Alignment and Interfacial Electronic Structures at Organic/Metal and Organic/Organic Interfaces. Advanced Materials.
-
Crystallization Issues in Small Molecules: Joswick, C., et al. (1996). The effect of crystallization on the performance of organic light-emitting diodes. Journal of Applied Physics.
Photoisomerization dynamics of trans–trans, cis–trans, and cis–cis diphenylbutadiene
An In-Depth Comparative Guide to the Photoisomerization Dynamics of trans-trans, cis-trans, and cis-cis Diphenylbutadiene
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the photoisomerization dynamics of the three geometric isomers of 1,4-diphenyl-1,3-butadiene (DPB): trans-trans (ttD), cis-trans (ctD), and cis-cis (ccD). We will delve into the underlying photophysical mechanisms, present key experimental data that differentiate their behavior, and provide detailed protocols for their characterization. This analysis is grounded in authoritative studies, primarily leveraging broadband transient absorption spectroscopy and quantum chemical calculations to elucidate the complex excited-state pathways.
Foundational Principles of DPB Photoisomerization
The photoisomerization of DPB isomers is a cornerstone model for understanding light-induced molecular motion. The process is initiated by the absorption of a photon, promoting the molecule from its ground electronic state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule navigates a complex potential energy surface.
The key event is the torsional, or twisting, motion around one of the carbon-carbon double bonds. This leads the molecule to a "perpendicular" intermediate configuration (P), which is a critical juncture in the reaction coordinate. This P-state is located near a conical intersection, a point where the S₁ and S₀ potential energy surfaces touch, allowing for highly efficient, non-radiative decay back to the ground state. Upon reaching the S₀ state, the molecule can relax into the geometry of the original isomer or a new one.
A crucial factor governing the dynamics is the nature of the excited states involved. For DPB in solution, the optically allowed 1¹Bᵤ state is the lowest excited singlet state (S₁).[1][2] However, a nearby "dark" state, the 2¹A₋g state, also plays a role. The energy ordering and coupling between these states, which can be influenced by the solvent, dictate the available decay pathways and, consequently, the efficiency of isomerization.[1][3][4]
Perhaps the most dramatic influence on the isomerization dynamics is solvent polarity. The perpendicular intermediate (P) possesses a large dipole moment (μP > 9.6 D), indicating significant charge separation.[2][5] Polar solvents stabilize this state, lowering the activation barrier for torsion and drastically accelerating the isomerization rate.[1][5]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans,trans-1,4-Diphenyl-1,3-butadiene
[1]
Executive Summary & Chemical Context
trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated diene widely used as a scintillator, a fluorescent probe in polymer chemistry, and a standard in spectroscopy.[1][2] While its acute toxicity is lower than polycyclic aromatic hydrocarbons (PAHs) like anthracene, it poses specific operational challenges:
-
** respiratory irritation** (STOT SE 3) due to fine particulate nature.[1]
-
Static charge accumulation , causing "powder jumping" during weighing.[1]
-
Solvent-dependent hazards , as the PPE required often depends more on the carrier solvent (e.g., Toluene, Chloroform) than the DPB itself.
This guide moves beyond the generic Safety Data Sheet (SDS) to provide a workflow-integrated safety protocol.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk. DPB is classified under GHS as an Irritant .[1]
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5][6] | Direct contact with powder causes dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][5][6][7] | Fine dust can bypass standard glasses gaps.[1] |
| Respiratory | H335 | May cause respiratory irritation.[1][2][3][4][5][6] | Critical: Powder is light and easily aerosolized. |
| Physical | N/A | Static-prone solid.[1] | Adheres to gloves/spatulas; risk of cross-contamination.[1] |
The PPE Matrix: A Layered Defense
Effective protection requires a "State-Dependent" approach.[1] The PPE for weighing the solid differs from the PPE for handling the solution.[1]
PPE Decision Logic (Visualization)
The following decision tree illustrates the selection process based on the experimental phase.
Figure 1: PPE Selection Workflow based on physical state and solvent carrier.[1]
Detailed PPE Specifications
Hand Protection (Gloves)
-
Solid Phase: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.[1] DPB solid does not permeate nitrile rapidly.[1]
-
Solution Phase (The Trap): DPB is often dissolved in aromatic or halogenated solvents.
-
If using Toluene/Xylene: Nitrile degrades quickly.[1] Use Viton or Silver Shield (Laminate) gloves, or double-glove with nitrile and change immediately upon splash.[1]
-
If using Chloroform/DCM: Standard nitrile offers <5 minutes protection.[1] PVA (Polyvinyl alcohol) or Laminate gloves are required [1].[1]
-
Respiratory Protection
-
Primary: Engineering controls (Fume Hood) are mandatory for weighing >50 mg.[1]
-
Secondary: If weighing on an open bench (not recommended), a fit-tested N95 (NIOSH) or FFP2 (EN 149) respirator is required to prevent inhalation of irritant dust.[1]
Eye Protection [1][4][7][8]
Operational Protocols: Field-Proven Methodologies
Protocol: Weighing Static-Prone Powders
DPB is a dry organic solid that generates significant static electricity, causing the powder to "fly" off spatulas.[1]
-
Engineering Control: Work inside a certified chemical fume hood.
-
Static Neutralization: Use an anti-static gun (Zerostat) or a polonium-based static eliminator near the balance.[1]
-
Vessel Choice: Avoid plastic weigh boats. Use glass weighing funnels or anti-static weighing paper .[1]
-
Why? Plastic generates static, causing DPB to cling. Glass dissipates charge better.[1]
-
-
Transfer: Do not pour. Use a stainless steel micro-spatula.[1]
Protocol: Solubilization & Handling
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder into the air.
-
Vessel Closure: Cap vessels immediately. DPB is photosensitive over long periods; wrap containers in aluminum foil if storing >24 hours.[1]
Protocol: Spill Response & Cleaning Validation
Because DPB is fluorescent, you can use UV light to validate your cleanup—a distinct advantage over other chemicals.
-
Dry Spill:
-
Wet Spill:
-
Absorb with vermiculite or polypropylene pads.[1]
-
-
Validation (The "Black Light" Test):
Waste Disposal Logistics
DPB must be segregated properly to prevent regulatory violations.[1]
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, dry powder.[1] | Hazardous Solid Waste container. Label "Toxic/Irritant Solid".[1] |
| Liquid Waste (Halogenated) | Dissolved in Chloroform, DCM. | Halogenated Organic Waste . |
| Liquid Waste (Non-Halo) | Dissolved in Toluene, Ethanol, DMSO. | Non-Halogenated Organic Waste . |
Crucial Note: Do not dispose of DPB down the drain. It is toxic to aquatic life with long-lasting effects (H411 in some classifications, though H335 is primary for humans) [2].[1]
References
Sources
- 1. myusf.usfca.edu [myusf.usfca.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. csub.edu [csub.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
